Trilaciclib hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCYOXKEDFAUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1977495-97-8 | |
| Record name | Trilaciclib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1977495978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRILACICLIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BX07W725T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trilaciclib Hydrochloride: A Deep Dive into its Core Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Trilaciclib hydrochloride, a first-in-class, transient, and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in supportive care for patients undergoing chemotherapy.[1][2][3] Administered intravenously prior to chemotherapy, its primary role is to protect hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage, a mechanism known as myelopreservation.[2][4][5] This proactive approach mitigates the common and often dose-limiting toxicity of myelosuppression, thereby improving the safety and tolerability of cytotoxic chemotherapy.[1][6] Beyond its myeloprotective effects, trilaciclib has demonstrated the ability to modulate the tumor microenvironment and enhance anti-tumor immune responses.[7][8][9] This technical guide provides a comprehensive overview of the core mechanism of action of trilaciclib, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Transient CDK4/6 Inhibition and Myelopreservation
Trilaciclib's fundamental mechanism of action lies in its ability to selectively and reversibly inhibit CDK4 and CDK6.[2][10][11] These kinases are crucial for cell cycle progression, specifically for the transition from the G1 (growth) phase to the S (synthesis) phase.[12][13]
By inhibiting CDK4/6, trilaciclib prevents the phosphorylation of the retinoblastoma protein (Rb).[5][13] In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, a key regulator of genes required for DNA replication and S-phase entry. This complex prevents the transcription of these genes, leading to a temporary arrest of the cell cycle in the G1 phase.[13][14]
This transient G1 arrest is the cornerstone of trilaciclib's myeloprotective effect.[4][12] Hematopoietic stem and progenitor cells, which are highly proliferative and thus vulnerable to the cytotoxic effects of chemotherapy, are dependent on CDK4/6 for their division.[4][5] Administering trilaciclib prior to chemotherapy induces a temporary quiescence in these cells, effectively shielding them from the DNA-damaging effects of the cytotoxic agents.[12][15] Once the chemotherapy has been cleared from the system, trilaciclib's transient nature allows the HSPCs to resume their normal proliferation and differentiation, replenishing the supply of neutrophils, erythrocytes, and platelets.[4][16] This proactive, multilineage protection distinguishes trilaciclib from reactive treatments like growth factors, which are administered after chemotherapy to stimulate the production of specific cell lineages.[1][4]
Impact on the Tumor Microenvironment and Immune Response
Beyond myelopreservation, trilaciclib has been shown to favorably modulate the tumor immune microenvironment.[7][16] Preclinical and clinical studies have indicated that trilaciclib can enhance T-cell activation and promote a more robust anti-tumor immune response.[7][8]
The proposed mechanisms for these immunomodulatory effects include:
-
Enhanced T-cell Activation and Function: Trilaciclib has been shown to increase the production of cytokines and chemokines, leading to enhanced T-cell activation.[7]
-
Favorable T-cell Subset Modulation: By transiently arresting different T-cell subsets, trilaciclib may lead to a faster recovery of effector T cells compared to immunosuppressive regulatory T cells (Tregs), thereby increasing the intratumoral ratio of effector T cells to Tregs.[7][17]
-
Increased T-cell Clonality: Administration of trilaciclib has been associated with a greater expansion of T-cell clones, suggesting a broader and more diverse anti-tumor immune response.[7][9]
-
Induction of Memory CD8+ T cells: Trilaciclib may enhance the induction of memory CD8+ T cells, which are crucial for long-term immune surveillance.[7][8]
These immune-enhancing effects provide a strong rationale for combining trilaciclib with immunotherapies, such as checkpoint inhibitors, to potentially improve their efficacy.[9][16]
Quantitative Data Summary
The clinical efficacy of trilaciclib in myelopreservation has been demonstrated in multiple randomized, double-blind, placebo-controlled Phase II trials. Pooled analyses of these studies in patients with extensive-stage small cell lung cancer (ES-SCLC) provide robust quantitative evidence of its protective effects.
Table 1: Key Myelopreservation Endpoints from Pooled Phase II Trials in ES-SCLC
| Endpoint | Trilaciclib + Chemo | Placebo + Chemo | P-value | Citation |
| Severe Neutropenia (Grade 4) | ||||
| Patients Experiencing SN in Cycle 1 | 11.4% | 52.9% | < .0001 | [1] |
| Mean Duration of SN in Cycle 1 | 0 days | 4 days | < .0001 | [1] |
| Supportive Care Interventions | ||||
| G-CSF Administration | 28.5% | 56.3% | < .0001 | [18] |
| Red Blood Cell Transfusions (on/after week 5) | 14.6% | 26.1% | 0.0252 | [18] |
| Erythropoiesis-Stimulating Agents (ESAs) | 3.3% | 11.8% | 0.0254 | [18] |
| Other Hematologic Toxicities (Grade ≥3) | ||||
| Anemia | Significantly Reduced | - | - | [1] |
| Thrombocytopenia | Significantly Reduced | - | - | [1] |
Table 2: Trilaciclib In Vitro Potency
| Target | IC50 | Citation |
| CDK4/cyclin D1 | 1 nM | [11] |
| CDK6/cyclin D3 | 4 nM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to elucidate the mechanism of action of trilaciclib.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of trilaciclib on cell cycle distribution.
Methodology:
-
Cell Culture: Culture hematopoietic progenitor cells (e.g., CD34+ cells) or relevant cell lines in appropriate media.
-
Treatment: Treat cells with varying concentrations of trilaciclib or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Rehydrate cells in PBS, then treat with RNase A to degrade RNA. Stain with a DNA-intercalating dye such as propidium iodide (PI) or DAPI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Western Blot for Phospho-Rb
Objective: To assess the inhibition of CDK4/6 activity by measuring the phosphorylation status of its downstream target, Rb.
Methodology:
-
Cell Lysis: Treat cells with trilaciclib as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Rb or a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated Rb.
Apoptosis Assay (Caspase-3/7 Activation)
Objective: To measure the protective effect of trilaciclib against chemotherapy-induced apoptosis in HSPCs.
Methodology:
-
Cell Treatment: Pre-treat HSPCs with trilaciclib or vehicle control for a defined period.
-
Chemotherapy Challenge: Add a cytotoxic chemotherapy agent (e.g., etoposide, topotecan) and incubate for a duration known to induce apoptosis.
-
Caspase-3/7 Assay: Use a commercially available luminescent or fluorescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the signal to the number of cells or a control well to determine the relative level of apoptosis.
Conclusion
This compound's mechanism of action is centered on its transient and reversible inhibition of CDK4/6, leading to a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells.[2][12] This myelopreservation strategy proactively protects multiple hematopoietic lineages from the damaging effects of chemotherapy, resulting in clinically meaningful reductions in myelosuppression and the need for supportive care interventions.[1][19] Furthermore, emerging evidence highlights its potential to enhance anti-tumor immunity by favorably modulating the tumor microenvironment.[7][8] The detailed understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its current clinical application and future research into its full therapeutic potential in combination with other anti-cancer agents.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. drugs.com [drugs.com]
- 3. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosela.com [cosela.com]
- 5. Facebook [cancer.gov]
- 6. onclive.com [onclive.com]
- 7. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trilaciclib Increases Pool of Memory T Cells in the Tumor [globenewswire.com]
- 9. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trilaciclib | C24H30N8O | CID 68029831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transient CDK4/6 inhibition protects hematopoietic stem cells from chemotherapy-induced exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. oncnursingnews.com [oncnursingnews.com]
- 19. Effects of Trilaciclib on Chemotherapy-Induced Myelosuppression and Patient-Reported Outcomes in Patients with Extensive-Stage Small Cell Lung Cancer: Pooled Results from Three Phase II Randomized, Double-Blind, Placebo-Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Trilaciclib Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trilaciclib, marketed as Cosela®, is a first-in-class, short-acting, intravenous inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its development by G1 Therapeutics marked a significant advancement in supportive cancer care.[2] Unlike other CDK4/6 inhibitors primarily used for their anti-tumor effects, trilaciclib is uniquely employed for myelopreservation in patients undergoing chemotherapy.[3] By transiently arresting hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, it protects them from the cytotoxic effects of chemotherapy, thereby reducing the incidence of chemotherapy-induced myelosuppression.[4][5] This guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of Trilaciclib hydrochloride, complete with detailed experimental protocols and quantitative data.
Discovery and Rationale
Trilaciclib (formerly G1T28) was developed by G1 Therapeutics, a company co-founded by Dr. Norman Sharpless, to address the significant clinical problem of chemotherapy-induced myelosuppression.[6] The central hypothesis was that a transient, reversible arrest of HSPCs during chemotherapy administration would shield these rapidly dividing cells from damage.[7] Since HSPC proliferation is dependent on CDK4/6 activity, a short-acting CDK4/6 inhibitor administered intravenously before chemotherapy was identified as the ideal therapeutic strategy.[7][8]
This approach, termed myelopreservation, aims to:
-
Protect bone marrow and immune system function.[5]
-
Reduce the need for supportive care interventions like growth factor administration or blood transfusions.[6]
-
Allow patients to tolerate their prescribed chemotherapy regimens without dose reductions or delays, potentially improving anti-tumor efficacy.[9]
Preclinical studies demonstrated that trilaciclib could induce a temporary G1 cell cycle arrest in HSPCs, rendering them less susceptible to chemotherapy-induced damage and leading to faster hematopoietic recovery.[10][11] This protective effect was achieved without compromising the cytotoxic impact of chemotherapy on cancer cells, which often have dysregulated cell cycle control and are less responsive to CDK4/6-induced G1 arrest.[4]
Mechanism of Action
Trilaciclib is a competitive inhibitor of the CDK4/Cyclin D and CDK6/Cyclin D complexes.[11] These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 (Gap 1) phase to the S (Synthesis) phase.
The canonical pathway is as follows:
-
Mitogenic signals (e.g., growth factors) lead to the upregulation of D-type cyclins.
-
Cyclin D binds to and activates CDK4 and CDK6.
-
The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[12]
-
Phosphorylation inactivates Rb, causing it to release the E2F transcription factor.[13]
-
Active E2F drives the transcription of genes required for DNA synthesis, committing the cell to enter the S phase and undergo division.[12]
Trilaciclib blocks this cascade by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[11] This maintains Rb in its active, growth-suppressive state, effectively holding the cell in the G1 phase and preventing proliferation.[13] When administered to patients prior to chemotherapy, trilaciclib induces a transient G1 arrest in HSPCs, protecting them from the damaging effects of cytotoxic agents that target dividing cells.[4]
Chemical Synthesis
The synthesis of Trilaciclib has been described in several patents and publications.[2][14] A common route starts from 2-thiomethyl-4-chloropyrimidine and involves key steps such as nucleophilic substitution, Dieckmann condensation, and a final coupling reaction.[14][15]
A representative synthesis workflow is outlined below:
-
Nucleophilic Substitution: 2-thiomethyl-4-chloropyrimidine is reacted with piperazin-2-one.[14]
-
Boc Protection: The resulting product is protected with a tert-butyloxycarbonyl (Boc) group.[14]
-
Dieckmann Condensation: An intramolecular cyclization to form a key tricyclic intermediate.[14]
-
Hydroxyl Group Removal: A two-step process involving triflate formation followed by reduction.[14]
-
Thioether Oxidation: The thioether is oxidized to a sulfone using an oxidizing agent like Oxone.[14]
-
Final Coupling: After Boc deprotection, the sulfone intermediate undergoes a nucleophilic substitution reaction with the aniline derivative 1-methyl-4-(6-aminopyridin-3-yl)piperazine to yield Trilaciclib.[2][14]
This route is favored for its efficiency and avoidance of chromatography for intermediate purification.[14]
Quantitative Data
Table 1: In Vitro Inhibitory Activity
The potency of Trilaciclib has been quantified against its primary targets in cell-free biochemical assays.
| Assay Type | Target | IC₅₀ Value |
| Biochemical (Cell-free) | CDK4/Cyclin D1 | 1 nM[13] |
| Biochemical (Cell-free) | CDK6/Cyclin D3 | 4 nM[13] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Pharmacodynamic & Dose-Finding Data
Preclinical and early clinical studies were crucial for determining the recommended Phase II dose (RP2D).[16]
| Study Type | Population | Dose | Key Finding | Reference |
| Preclinical Model | Animal | N/A | Predicted a ≥192 mg/m² dose would induce 40-50% decrease in total bone marrow proliferation. | [10][16] |
| Phase I (G1T28-1-01) | Healthy Volunteers | 192 mg/m² | Demonstrated almost 100% G1 arrest in HSPCs and a 40% decrease in total bone marrow proliferation with minimal toxicity. | [10][16][17] |
| Phase Ib/IIa (G1T28-02/-03) | ES-SCLC Patients | 240 mg/m² | Selected as the RP2D based on integrated PK/PD, safety, and myelopreservation data. | [16][17] |
ES-SCLC: Extensive-Stage Small Cell Lung Cancer; HSPCs: Hematopoietic Stem and Progenitor Cells; PK/PD: Pharmacokinetic/Pharmacodynamic.
Table 3: Key Clinical Efficacy Data (Pooled Analysis in ES-SCLC)
Data from randomized trials in ES-SCLC demonstrated significant myelopreservation benefits.
| Endpoint | Trilaciclib + Chemo | Placebo + Chemo | p-value |
| Duration of Severe Neutropenia (Cycle 1) | 0 days (median) | 4 days (median) | <0.0001 |
| Occurrence of Severe Neutropenia | 11% | 53% | <0.0001 |
| G-CSF Administrations | 30% | 69% | <0.0001 |
| Red Blood Cell Transfusions (on/after week 5) | 16% | 31% | 0.0003 |
(Data adapted from pooled analyses presented in literature. Specific values may vary by individual study.)
Key Experimental Protocols
Biochemical Kinase Assay (CDK4/6 Inhibition)
Objective: To determine the in vitro potency (IC₅₀) of Trilaciclib against recombinant CDK4/6 enzymes.
Methodology:
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Retinoblastoma (Rb) protein substrate, ATP, and serial dilutions of Trilaciclib.[18]
-
Procedure: a. In a 384-well plate, combine the kinase enzyme, Rb substrate, and an appropriate kinase assay buffer.[18] b. Add the serially diluted Trilaciclib compound or DMSO as a vehicle control.[18] c. Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).[18] d. Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for Rb phosphorylation.[18] e. Terminate the reaction and quantify the amount of ADP produced (correlates with kinase activity) using a detection reagent such as ADP-Glo™.[18]
-
Data Analysis: Calculate the percent inhibition of kinase activity at each Trilaciclib concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.[18]
Cell Cycle Analysis by Flow Cytometry
Objective: To measure the effect of Trilaciclib on cell cycle distribution in HSPCs or other relevant cell lines.
Methodology:
-
Cell Culture & Treatment: Culture cells (e.g., bone marrow-derived HSPCs) and treat with Trilaciclib or vehicle control for a specified duration.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[13]
-
DNA Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the fluorescent signal from the DNA dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the percentages across different treatment conditions to assess G1 arrest.
Western Blot for Phosphorylated Rb (pRb)
Objective: To assess the direct downstream effect of Trilaciclib on its target pathway by measuring the phosphorylation status of Rb.
Methodology:
-
Cell Culture & Lysis: Plate cells (e.g., HS68 fibroblasts), treat with Trilaciclib, and then wash with ice-cold PBS. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Repeat the process for total Rb and a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the pRb signal to the total Rb or loading control signal to determine the relative change in Rb phosphorylation.[13]
Conclusion
This compound represents a paradigm shift in the management of chemotherapy-induced myelosuppression. Its discovery was rooted in a clear biological rationale: the transient protection of normal hematopoietic cells by inducing a reversible G1 cell cycle arrest. The chemical synthesis has been optimized for efficient and scalable production. Supported by robust preclinical and clinical data, Trilaciclib is the first drug approved as a myelopreservation agent, demonstrating a significant improvement in the safety and tolerability of chemotherapy for patients with extensive-stage small cell lung cancer.[1] Its unique mechanism of action and clinical application make it a cornerstone of supportive care in oncology.
References
- 1. Trilaciclib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US12006324B1 - Preparation method of trilaciclib and precursors of trilaciclib - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. G1 Therapeutics - Wikipedia [en.wikipedia.org]
- 7. ascopubs.org [ascopubs.org]
- 8. trilaciclib [drugcentral.org]
- 9. biopharmadive.com [biopharmadive.com]
- 10. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Trilaciclib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 15. Page loading... [guidechem.com]
- 16. researchgate.net [researchgate.net]
- 17. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Trilaciclib hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trilaciclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in supportive care for patients undergoing chemotherapy. Administered intravenously, it transiently arrests hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, thereby protecting them from the myelosuppressive effects of cytotoxic agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for this compound. Furthermore, it delves into its mechanism of action, pharmacokinetic profile, and pivotal clinical findings, offering a valuable resource for researchers and drug development professionals.
Chemical Structure and Properties
This compound is the dihydrochloride salt of trilaciclib. Its chemical structure is characterized by a spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one core.
Chemical Structure:
-
IUPAC Name: 4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride[1]
-
Chemical Formula: C₂₄H₃₂Cl₂N₈O[3]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of trilaciclib and its dihydrochloride salt.
| Property | Value | Reference |
| Appearance | A solid, described as light yellow to yellow. | [4] |
| Melting Point | Not explicitly reported in publicly available literature. | |
| Boiling Point | Not explicitly reported in publicly available literature. | |
| Solubility | Slightly soluble in ethanol and PBS (pH 7.2). Soluble in DMSO. | [2][5] |
| pKa | Strongest Acidic: 11.59; Strongest Basic: 7.65 | [6] |
| LogP | Not determined. | [7] |
Mechanism of Action: CDK4/6 Inhibition
Trilaciclib is a reversible inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[8] By inhibiting these kinases, trilaciclib prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This induces a transient G1 cell cycle arrest.[9] In the context of chemotherapy, this mechanism protects hematopoietic stem and progenitor cells from DNA damage induced by cytotoxic agents, which primarily target rapidly dividing cells.[10]
Experimental Protocols
Synthesis of Trilaciclib
Several synthetic routes for trilaciclib have been reported in patent literature. A common approach involves the following key steps:
-
Nucleophilic Substitution: Reaction of a pyrimidine derivative, such as 4-chloro-2-methylthio pyrimidine-5-carboxylic acid ethyl ester, with a suitable amine.[11]
-
Boc Protection: Protection of an amide group using di-tert-butyl dicarbonate (Boc₂O).[11]
-
Intramolecular Cyclization: Formation of the tricyclic core structure.[11]
-
Functional Group Interconversion: This may involve steps like triflation of a hydroxyl group followed by reductive elimination.[12]
-
Oxidation: Oxidation of a thioether to a sulfone.[12]
-
Deprotection: Removal of the Boc protecting group.[11]
-
Final Coupling: Nucleophilic substitution with 1-methyl-4-(6-aminopyridin-3-yl)piperazine to yield trilaciclib.[11]
A detailed, multi-step synthesis is described in U.S. Patent No. 10,865,210 B2.[11] Another synthetic method described involves the condensation of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with 1-aminomethyl-1-cyclohexanol, followed by intramolecular cyclization and subsequent nucleophilic substitution.[8]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating RP-HPLC method for the estimation of trilaciclib has been developed.[13][14]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent C18 (150mm x 4.6mm, 3.6µm) or Inertsil ODS (150 mm x 4.6 mm, 3.5 µ) |
| Mobile Phase | 0.01N KH₂PO₄ : Methanol (55:45 v/v) or 0.1% Orthophosphoric Acid : Acetonitrile (50:50 v/v) |
| Flow Rate | 0.9 mL/min or 1.0 mL/min |
| Detection Wavelength | 253 nm or 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation:
The method has been validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: The method demonstrated linearity over a concentration range of 25% to 150% of the target concentration, with a correlation coefficient (R²) of 0.999.[2]
-
Precision: The method was found to be precise with %RSD values for repeatability and intermediate precision being less than 2%.[2]
-
Accuracy: The recovery was found to be within 98-102%.
-
LOD and LOQ: The LOD and LOQ were determined to be approximately 0.14 µg/mL and 0.41 µg/mL, respectively.[2]
Pharmacokinetics and Clinical Data
Pharmacokinetics
Trilaciclib is administered via intravenous infusion. It exhibits dose-proportional pharmacokinetics. The drug is primarily metabolized in the liver and has a terminal half-life of approximately 14 hours.
Pharmacokinetic Parameters:
| Parameter | Value |
| Route of Administration | Intravenous Infusion |
| Metabolism | Hepatic |
| Elimination | Primarily fecal |
| Half-life (t½) | ~14 hours |
Clinical Efficacy in Myelosuppression
Clinical trials have demonstrated the efficacy of trilaciclib in reducing chemotherapy-induced myelosuppression in patients with extensive-stage small cell lung cancer (ES-SCLC). In a pooled analysis of three randomized, placebo-controlled Phase 2 trials, trilaciclib administered prior to chemotherapy was associated with a statistically significant decrease in the duration of severe neutropenia in the first cycle and a reduction in the need for supportive care interventions such as G-CSF administrations and red blood cell transfusions.
Key Clinical Trial Findings:
| Outcome Measure | Trilaciclib + Chemo | Placebo + Chemo |
| Duration of Severe Neutropenia (Cycle 1) | Significantly shorter | Longer |
| Occurrence of Severe Neutropenia (Cycle 1) | Significantly lower | Higher |
| Need for G-CSF | Reduced | Higher |
| Red Blood Cell Transfusions | Reduced | Higher |
Stability
Forced degradation studies have been conducted to assess the stability of trilaciclib under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress. The drug shows degradation under acidic, alkaline, and oxidative conditions.
Conclusion
This compound is a first-in-class CDK4/6 inhibitor that offers a novel approach to mitigating chemotherapy-induced myelosuppression. Its well-characterized chemical structure, properties, and mechanism of action provide a solid foundation for its clinical application. The availability of validated analytical methods is crucial for its quality control and further development. The clinical data strongly support its role in improving the safety and tolerability of chemotherapy for patients with ES-SCLC. This technical guide serves as a comprehensive resource for scientists and researchers involved in the ongoing study and development of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. ijrar.org [ijrar.org]
- 5. medkoo.com [medkoo.com]
- 6. Buy Trilaciclib | 1374743-00-6 | >98% [smolecule.com]
- 7. CN113788837B - Trilaciclib synthesis method - Google Patents [patents.google.com]
- 8. TARGETING CDK4 AND CDK6: FROM DISCOVERY TO THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US12006324B1 - Preparation method of trilaciclib and precursors of trilaciclib - Google Patents [patents.google.com]
- 11. Trilaciclib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. jidps.com [jidps.com]
- 14. This compound (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
Preclinical Pharmacokinetics of Trilaciclib Hydrochloride: An In-depth Technical Guide
Introduction
Trilaciclib hydrochloride, also known as G1T28, is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] It is administered intravenously prior to chemotherapy to protect hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced myelosuppression.[1][2] By inducing a temporary and reversible G1 cell cycle arrest in HSPCs, Trilaciclib shields these cells from the damaging effects of cytotoxic agents that target rapidly dividing cells.[4][5] This proactive myelopreservation strategy helps maintain the integrity of the bone marrow and supports the production of neutrophils, red blood cells, and platelets.[1][4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, including its mechanism of action, physicochemical properties, and key ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics observed in preclinical studies.
Mechanism of Action: CDK4/6 Inhibition and Cell Cycle Arrest
Trilaciclib's primary mechanism of action is the potent and selective inhibition of CDK4 and CDK6.[6][7] These kinases are crucial for the progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase.[4][8] By inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[5] This action maintains the Rb-E2F transcription factor complex, thereby blocking the expression of genes required for DNA replication and leading to cell cycle arrest in the G1 phase.[4][5] In the context of myelopreservation, this transient G1 arrest in HSPCs makes them less susceptible to the cytotoxic effects of chemotherapy.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀N₈O · 2HCl | [7] |
| Molecular Weight | 519.5 g/mol | [7] |
| Appearance | Solid | [7] |
| Solubility | Slightly soluble in Ethanol and PBS (pH 7.2) | [7] |
| pKa (strongest basic) | 7.65 | [9] |
| pKa (strongest acidic) | 11.59 | [9] |
Table 2: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Reference |
| CDK4/cyclin D1 | 1 | [7] |
| CDK6/cyclin D3 | 4 | [7] |
| CDK9/cyclin T | 50 | [7] |
| CDK2/cyclin A | 1,290 | [7] |
| CDK5/p35 | 1,240 | [7] |
| CDK5/p25 | 1,710 | [7] |
| CDK2/cyclin E | 2,510 | [7] |
| CDK7/cyclin H/Mat1 | 4,640 | [7] |
Table 3: In Vitro Cellular Activity
| Cell Line | Assay | Endpoint | Value | Reference |
| Hs68 | Cell Cycle Arrest | EC₅₀ | 30 nM | [7] |
| A2058 | Cell Cycle Arrest | - | Inactive | [7] |
Table 4: In Vivo Pharmacokinetics in Animal Models
| Species | Dose (mg/kg) | Route | Key Findings | Reference |
| Mice | 50, 100, 150 | Oral | Induces reversible cell cycle arrest of HSPCs. | [7] |
| Mice | 100 | Oral | Prevents etoposide-induced apoptosis of bone marrow cells. | [7] |
| Mice | 150 | Oral | Prevents myelosuppression induced by 5-fluorouracil. | [7] |
Note: Detailed pharmacokinetic parameters such as Cmax, AUC, and Tmax from preclinical studies are not consistently reported in the provided search results. The focus of the available literature is more on the pharmacodynamic effects.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Kinase Assays
-
Objective: To determine the inhibitory activity of Trilaciclib against a panel of cyclin-dependent kinases.
-
Methodology: Kinase assays were performed using microfluidic kinase detection technology. The specific enzymes tested included CDK2/CYCLIN A, CDK2/CYCLIN E, CDK4/CYCLIN D1, CDK6/CYCLIN D3, CDK5/p25, CDK5/p35, CDK7/CYCLIN H-MAT1, and CDK9/CYCLIN T.[6]
-
Data Analysis: The concentration of Trilaciclib required to inhibit 50% of the kinase activity (IC₅₀) was calculated.
Cell Cycle Analysis
-
Objective: To assess the effect of Trilaciclib on cell cycle progression in CDK4/6-dependent and -independent cell lines.
-
Cell Lines:
-
Methodology:
-
Cells were treated with varying concentrations of Trilaciclib (e.g., 10, 30, 100, 300, 1,000, or 3,000 nM) or DMSO (vehicle control) for a specified duration (e.g., 4, 8, 16, or 24 hours).[3][6]
-
Following treatment, cells were harvested and fixed in ice-cold methanol.[6]
-
Fixed cells were stained with a solution containing propidium iodide (20 µg) and RNAse A (50 µg) in a phosphate-buffered saline solution without calcium and magnesium (PBS-CMF) supplemented with 1% bovine serum albumin (BSA).[6]
-
Samples were analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[6]
-
-
Data Analysis: The effective concentration of Trilaciclib that caused 50% of the maximal effect on G1 arrest (EC₅₀) was determined for the CDK4/6-dependent cell lines.[7]
In Vivo Myelosuppression Models
-
Objective: To evaluate the ability of Trilaciclib to protect bone marrow from chemotherapy-induced damage in animal models.
-
Animal Models: Mice (e.g., FVB/N or C57Bl/6)[9]
-
Methodology:
-
Mice were administered Trilaciclib orally at various doses (e.g., 50, 100, or 150 mg/kg).[7]
-
Following Trilaciclib administration, a chemotherapeutic agent such as 5-fluorouracil (5-FU) or etoposide was administered.[7]
-
Bone marrow cells were collected at specified time points to assess apoptosis and cell cycle status.[7]
-
Peripheral blood counts were monitored to evaluate the extent of myelosuppression and the rate of recovery.[6]
-
-
Data Analysis: The effects of Trilaciclib pretreatment on chemotherapy-induced apoptosis, changes in blood cell lineages, and the overall recovery of blood counts were analyzed and compared to control groups receiving chemotherapy alone.
Summary of Preclinical ADME Profile
-
Absorption: Trilaciclib has been administered orally in preclinical studies, indicating it is orally available.[3] However, for its clinical application in myelopreservation, it is administered intravenously.[1]
-
Distribution: The unbound fraction of Trilaciclib in human plasma is approximately 30% (data on file with G1 Therapeutics, as cited in a clinical study).[10]
-
Metabolism: Trilaciclib undergoes extensive metabolism, with less than 10% of the parent drug recovered in excreta.[10] The parent molecule is the main circulating compound after intravenous administration.[10] In vitro studies indicated that Trilaciclib is a substrate and time-dependent inhibitor of cytochrome P450 3A4 (CYP3A4).[10] A major human metabolite, M8, was identified in clinical trials but was not predicted from in vitro metabolism studies.[11]
-
Excretion: Excretion of Trilaciclib and its metabolites occurs primarily through the fecal route, with a minor contribution from renal excretion.[10]
-
Transporter Interactions: In vitro studies have shown that Trilaciclib is an inhibitor of multidrug and toxin extrusion protein 1 (MATE1), MATE2-K, organic cation transporter 1 (OCT1), and OCT2.[10]
Conclusion
The preclinical pharmacokinetic and pharmacodynamic profile of this compound demonstrates its potent and selective inhibition of CDK4/6, leading to a transient G1 cell cycle arrest. This mechanism has been effectively leveraged for the myelopreservation of hematopoietic stem and progenitor cells during chemotherapy. In vitro studies have established its selectivity for CDK4/6 over other kinases, and cellular assays have confirmed its activity in CDK4/6-dependent cell lines. In vivo animal models have further validated its ability to mitigate chemotherapy-induced myelosuppression. While it undergoes extensive metabolism, the parent compound remains the predominant circulating entity. These preclinical findings provided a strong rationale for the clinical development of Trilaciclib as a novel supportive care agent for patients undergoing chemotherapy.
References
- 1. cosela.com [cosela.com]
- 2. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. This compound (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetic Drug–Drug Interaction Studies Between Trilaciclib and Midazolam, Metformin, Rifampin, Itraconazole, and Topotecan in Healthy Volunteers and Patients with Extensive-Stage Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
The In Vitro Pharmacodynamics of Trilaciclib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib hydrochloride is a transient, first-in-class, and potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It is clinically utilized for its myelopreservation effects, protecting hematopoietic stem and progenitor cells (HSPCs) from the cytotoxic effects of chemotherapy by inducing a temporary and reversible G1 cell cycle arrest.[1][3][4] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of Trilaciclib, summarizing key quantitative data, detailing experimental protocols, and illustrating core mechanisms through signaling and workflow diagrams.
Core Mechanism of Action: Selective and Reversible CDK4/6 Inhibition
Trilaciclib selectively targets the CDK4/cyclin D1 and CDK6/cyclin D3 complexes.[5][6] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the cell cycle.[2][6] In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[2] By blocking Rb phosphorylation, Trilaciclib effectively enforces the G1 checkpoint, leading to a transient cell cycle arrest.[7][8] This mechanism is dependent on a functional Rb signaling pathway.[5][9]
The transient nature of Trilaciclib's action is a key feature of its clinical application. Following washout, cells are able to re-enter the cell cycle, demonstrating kinetics similar to untreated cells.[8]
Signaling Pathway of Trilaciclib Action
Caption: The CDK4/6-Rb-E2F signaling pathway and the inhibitory action of Trilaciclib.
Quantitative In Vitro Activity
The inhibitory activity of Trilaciclib has been quantified against its primary targets and other kinases to demonstrate its selectivity.
Table 1: In Vitro Inhibitory Activity of Trilaciclib Against CDK/Cyclin Complexes
| Target Kinase/Cyclin Complex | IC50 (nM) |
| CDK4/cyclin D1 | 1[5][6][8][10] |
| CDK6/cyclin D3 | 4[5][6][8] |
Table 2: Selectivity of Trilaciclib Against Other Cyclin-Dependent Kinases
| Kinase | Selectivity vs. CDK4 |
| CDK2 | >1000-fold[5] |
| CDK9 | ~50-fold[5] |
Effects on Cell Cycle and Proliferation
Trilaciclib induces a robust G1 cell cycle arrest in Rb-competent cells.[6][8] This effect has been observed in various cell lines, including hematopoietic stem and progenitor cells (HSPCs).
Table 3: Effect of Trilaciclib on Cell Cycle Distribution in HS68 Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Data not available | Data not available | Data not available |
| Trilaciclib (30 nM) | Significant Increase[10] | Significant Decrease[10] | Data not available |
Note: Specific percentages were not provided in the search results, but the qualitative effects were consistently reported.
In studies on bone marrow aspirates from healthy volunteers, a 192 mg/m² dose of trilaciclib resulted in almost 100% G1 arrest for most hematopoietic progenitor cell types.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are protocols for key experiments used to characterize the pharmacodynamics of Trilaciclib.
Western Blot for Phosphorylated Rb (pRb)
This assay confirms the direct downstream effect of Trilaciclib on its target pathway.
Methodology
-
Cell Culture and Treatment: Plate Rb-positive cells (e.g., HS68, WM2664) and allow for adherence.[6] Treat cells with desired concentrations of Trilaciclib (e.g., 300 nM) or a vehicle control (e.g., 0.1% DMSO) for various time points (e.g., 4, 8, 16, or 24 hours).[5][6]
-
Cell Lysis: Prepare whole-cell extracts using 1x radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the total protein concentration using a BCA Protein Assay Kit.[6]
-
SDS-PAGE and Transfer: Denature 15 µg of protein and resolve using SDS-PAGE, then transfer to a nitrocellulose membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane and incubate overnight with a primary antibody against pRb (e.g., Ser807/811) and a loading control (e.g., MAPK).[6]
-
Secondary Antibody and Imaging: Incubate with fluorescently labeled secondary antibodies and image the blot.[6]
Caption: Experimental workflow for Western Blot analysis of Rb phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the G1 cell cycle arrest induced by Trilaciclib.
Methodology
-
Cell Culture and Treatment: Culture human bone marrow mononuclear cells (BMMCs) or other target cells. Treat with Trilaciclib or a vehicle control for 24-48 hours.[13]
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation.[5]
-
Fixation: Wash cells with PBS, then fix in cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[2][5][14]
-
Staining: Wash out the ethanol and resuspend the cell pellet in a DNA staining solution containing Propidium Iodide (PI) and RNase A.[13][14] Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring at least 50,000 events.[13]
-
Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[13][14]
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay
This assay evaluates whether Trilaciclib induces apoptosis or protects cells from chemotherapy-induced apoptosis.
Methodology
-
Cell Culture and Treatment: Culture target cells and treat with Trilaciclib, a cytotoxic agent, or a combination of both.
-
Staining: Harvest and wash the cells. Resuspend in Annexin V binding buffer containing Annexin V-FITC and Propidium Iodide (PI).[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.[13]
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[13]
In Vitro Effects on Different Cell Lines
Trilaciclib's effects are cell-line specific and often depend on the Rb status.
-
Hematopoietic Stem and Progenitor Cells (HSPCs): Trilaciclib induces a transient G1 arrest, protecting these cells from chemotherapy-induced damage.[7][15][16]
-
K562 (Chronic Myeloid Leukemia): Trilaciclib hinders cell cycle progression and proliferation, arresting cells in the G0/G1 phase. It also induces autophagy and senescence in this cell line.[17]
-
A549 (Non-small Cell Lung Carcinoma): Trilaciclib has been observed to induce senescence in A549 cells.[17]
-
Rb-deficient Tumor Cells: Trilaciclib is not expected to effectively arrest cell cycle progression in cells lacking a functional Rb protein.[5][9] This provides a therapeutic window for protecting normal cells without compromising the efficacy of chemotherapy against Rb-deficient tumors.[18]
Conclusion
The in vitro pharmacodynamics of this compound are well-characterized, demonstrating its potency and selectivity as a transient CDK4/6 inhibitor. Its mechanism of inducing a reversible G1 cell cycle arrest in an Rb-dependent manner forms the basis of its myelopreservative effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of Trilaciclib and other CDK4/6 inhibitors in various preclinical models. Understanding these fundamental in vitro properties is essential for the strategic development and application of such targeted therapies in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Real-World Clinical Outcomes of Trilaciclib for the Prevention of Myelosuppression in Patients with Esophageal Cancer Undergoing Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cosela.com [cosela.com]
- 17. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
An In-depth Technical Guide to the CDK4/6 Inhibition Pathway of Trilaciclib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trilaciclib hydrochloride is a first-in-class, transient, and competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Administered intravenously prior to chemotherapy, it exhibits a novel mechanism of action by inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs).[2][3] This proactive myelopreservation strategy shields these vulnerable cells from the cytotoxic effects of chemotherapy, thereby mitigating chemotherapy-induced myelosuppression (CIM), a common and dose-limiting toxicity of many anticancer regimens.[1][4] This technical guide provides a comprehensive overview of the CDK4/6 inhibition pathway targeted by trilaciclib, supported by quantitative data, detailed experimental protocols, and visual representations of the core mechanisms.
The CDK4/6-Rb Signaling Pathway: A Key Regulator of the Cell Cycle
The progression of the cell cycle is a tightly regulated process orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their cyclin partners. The G1-S phase transition is a critical checkpoint controlled by the CDK4/6-retinoblastoma (Rb) protein pathway.
In response to mitogenic stimuli, D-type cyclins (D1, D2, D3) are synthesized and bind to CDK4 and CDK6. This activation leads to the hyperphosphorylation of the retinoblastoma tumor suppressor protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and inhibiting the transcription of genes required for DNA synthesis and S-phase entry. Upon hyperphosphorylation by the Cyclin D-CDK4/6 complex, pRb undergoes a conformational change, releasing E2F transcription factors. The liberated E2F then activates the transcription of target genes, driving the cell cycle forward into the S phase.
Dysregulation of the CDK4/6-Rb pathway, often through cyclin D amplification, CDK4/6 gain of function, or loss of endogenous inhibitors like p16INK4a, is a hallmark of many cancers, leading to uncontrolled cellular proliferation.
Mechanism of Action of Trilaciclib
Trilaciclib is a potent and selective inhibitor of CDK4 and CDK6.[2][5][6] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of pRb. This action maintains pRb in its active, hypophosphorylated state, leading to the sequestration of E2F transcription factors and a subsequent G1 cell cycle arrest.
A key feature of trilaciclib is its transient and reversible nature. When administered as a short intravenous infusion prior to chemotherapy, it induces a temporary halt in the proliferation of HSPCs.[2][3] This "shields" them from the damaging effects of cytotoxic agents, which primarily target rapidly dividing cells. Following the clearance of trilaciclib from the system, the HSPCs resume their normal cell cycle progression, allowing for the replenishment of neutrophils, erythrocytes, and platelets. This mechanism of action does not compromise the antitumor efficacy of chemotherapy against cancer cells that are often Rb-deficient or have other cell cycle dysregulations, making them less susceptible to CDK4/6-induced G1 arrest.[7]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Trilaciclib
| Target Kinase/Cyclin Complex | IC₅₀ (nM) | Reference(s) |
| CDK4/cyclin D1 | 1 | [2][5][6] |
| CDK6/cyclin D3 | 4 | [2][5][6] |
Table 2: Pharmacokinetic Parameters of Trilaciclib (240 mg/m² dose)
| Parameter | Value | Reference(s) |
| Cmax (Maximum Concentration) | ~1500 ng/mL (~3 µM) | [8] |
| Mean Terminal Half-life (t½) | ~14 hours | [8] |
| Clearance | ~158 L/hr | [8][9] |
Table 3: Pooled Efficacy Results from Phase II Clinical Trials in Extensive-Stage Small Cell Lung Cancer (ES-SCLC) (NCT02499770, NCT03041311, NCT02514447)
| Endpoint | Trilaciclib (n=123) | Placebo (n=119) | P-value | Reference(s) |
| Severe Neutropenia (Cycle 1) | ||||
| Percentage of Patients | 11.4% | 52.9% | <0.0001 | [10] |
| Mean Duration | 0 days | 4 days | <0.0001 | [10][11][12] |
| Supportive Care Interventions | ||||
| G-CSF Administrations | 29.6% | 47.2% | - | [11] |
| Red Blood Cell Transfusions (≥ 5 weeks) | 13.0% | 20.8% | - | [11] |
| Antitumor Efficacy | ||||
| Objective Response Rate | Similar to placebo | Similar to trilaciclib | - | [10] |
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC₅₀) of trilaciclib against CDK4/cyclin D1 and CDK6/cyclin D3.
Methodology:
-
Reagents:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
-
Retinoblastoma (Rb) protein substrate.
-
Adenosine triphosphate (ATP).
-
This compound.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection reagent).
-
-
Procedure: a. Prepare serial dilutions of trilaciclib in DMSO. b. In a 384-well plate, combine the kinase, Rb substrate, and kinase assay buffer. c. Add the diluted trilaciclib or DMSO vehicle control. d. Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM). e. Incubate for 60 minutes at room temperature. f. Terminate the reaction and quantify ADP production using the ADP-Glo™ reagent and a luminometer.
-
Data Analysis: a. Calculate the percent inhibition for each trilaciclib concentration relative to the DMSO control. b. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the G1 cell cycle arrest induced by trilaciclib in a target cell line (e.g., hematopoietic stem and progenitor cells or a suitable surrogate).
Methodology:
-
Reagents:
-
Target cells (e.g., human bone marrow mononuclear cells).
-
Appropriate cell culture medium and supplements.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol.
-
Propidium iodide (PI) staining solution containing RNase A.
-
-
Procedure: a. Culture cells and treat with various concentrations of trilaciclib or vehicle control for a specified duration (e.g., 24 hours). b. Harvest approximately 1 x 10⁶ cells and wash with PBS. c. Fix the cells by resuspending in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C. d. Wash the cells with PBS to remove the ethanol. e. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark. f. Analyze the samples on a flow cytometer.
-
Data Analysis: a. Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot for Phosphorylated Rb (p-Rb)
Objective: To confirm the on-target effect of trilaciclib by assessing the phosphorylation status of Rb.
Methodology:
-
Reagents:
-
Rb-proficient cell line (e.g., MCF-7).
-
This compound.
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL reagent.
-
-
Procedure: a. Treat cells with trilaciclib or vehicle control. b. Lyse the cells and determine the protein concentration. c. Separate 20-40 µg of protein per lane on an SDS-PAGE gel. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane (e.g., with 5% BSA in TBST). f. Incubate with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C. g. Wash and incubate with the HRP-conjugated secondary antibody. h. Detect the chemiluminescent signal. i. Strip the membrane and re-probe for total Rb and a loading control.
-
Data Analysis: a. Quantify the band intensities and normalize the p-Rb signal to the total Rb and loading control signals to determine the relative decrease in Rb phosphorylation.
Experimental Workflow Visualization
Conclusion
This compound represents a targeted and innovative approach to mitigating chemotherapy-induced myelosuppression. Its mechanism as a transient CDK4/6 inhibitor, leading to a reversible G1 arrest in hematopoietic stem and progenitor cells, is well-supported by preclinical and clinical data. This in-depth guide provides the foundational knowledge, quantitative data, and experimental methodologies for researchers and drug development professionals to further explore and build upon the understanding of trilaciclib's unique myelopreservation capabilities. The continued investigation into its effects on the tumor microenvironment and potential synergistic interactions with other anticancer agents will be crucial in expanding its therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Myeloprotective Effects of Trilaciclib Among Patients with Small Cell Lung Cancer at Increased Risk of Chemotherapy-Induced Myelosuppression: Pooled Results from Three Phase 2, Randomized, Double-Blind, Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic Drug–Drug Interaction Studies Between Trilaciclib and Midazolam, Metformin, Rifampin, Itraconazole, and Topotecan in Healthy Volunteers and Patients with Extensive-Stage Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trilaciclib to Reduce Chemotherapy-Induced Bone Marrow Suppression in Extensive-Stage Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 12. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Preclinical Studies of Trilaciclib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical studies of Trilaciclib hydrochloride, a first-in-class, transient cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. The document delves into its core mechanism of action, presents quantitative data from key experiments in structured tables, details experimental protocols, and visualizes critical pathways and workflows.
Core Mechanism of Action: Transient Cell Cycle Arrest
This compound is a potent and selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] Its primary mechanism of action involves the transient arrest of hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle.[2][3] This proactive myelopreservation strategy shields these vital cells from the cytotoxic effects of chemotherapy, which primarily target rapidly dividing cells.[2][4]
By inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[5] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, thereby blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[5] This induced G1 arrest is reversible, allowing HSPCs to re-enter the cell cycle and resume their hematopoietic function following the clearance of chemotherapy.[1]
Notably, many tumor cells, such as those in small cell lung cancer (SCLC), are Rb-deficient and therefore their proliferation is independent of CDK4/6 activity.[6] This provides a therapeutic window where Trilaciclib can selectively protect the host's hematopoietic system without compromising the anti-tumor efficacy of chemotherapy.[6]
Quantitative Preclinical Data
The following tables summarize key quantitative data from early preclinical studies of Trilaciclib, demonstrating its potency and efficacy in vitro and in vivo.
Table 1: In Vitro Inhibitory Activity of Trilaciclib
| Target | IC50 (nM) | Cell Line | Assay Type |
| CDK4/cyclin D1 | 1 | - | Kinase Assay |
| CDK6/cyclin D3 | 4 | - | Kinase Assay |
Data sourced from Selleck Chemicals.[1]
Table 2: Preclinical Myelopreservation and Anti-Tumor Efficacy of Trilaciclib in Murine Models
| Animal Model | Chemotherapy | Trilaciclib Dose (mg/kg) | Key Findings |
| FVB/N Mice | 5-Fluorouracil (5-FU) | 50, 100, 150 (oral) | Faster recovery of complete blood counts (CBCs) post-chemotherapy.[1] |
| FVB/N or C57Bl/6 Mice | Carboplatin | 100 (oral) | Blocked the expansion of p53-mutant hematopoietic cells.[7] |
| Syngeneic Tumor Models | Chemotherapy + Immune Checkpoint Inhibitor | Not Specified | Enhanced anti-tumor responses and prolonged survival.[8] |
Key Preclinical Experimental Protocols
This section details the methodologies for key in vitro and in vivo experiments conducted during the preclinical evaluation of Trilaciclib.
In Vitro Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Trilaciclib on cell cycle distribution in HSPCs.
Protocol:
-
Cell Culture: Culture human bone marrow mononuclear cells or isolated CD34+ HSPCs in an appropriate medium supplemented with cytokines.
-
Treatment: Treat cells with varying concentrations of Trilaciclib or vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing to prevent clumping.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Deconvolute the resulting DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Western Blot Analysis of Retinoblastoma (Rb) Protein Phosphorylation
Objective: To confirm the on-target effect of Trilaciclib by assessing the phosphorylation status of Rb.
Protocol:
-
Cell Lysis: Lyse Trilaciclib-treated and untreated cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of total protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for total Rb and phosphorylated Rb (e.g., p-Rb Ser807/811) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated Rb to total Rb.[10][11]
In Vivo Myelopreservation Studies in Murine Models
Objective: To evaluate the ability of Trilaciclib to protect hematopoietic lineages from chemotherapy-induced myelosuppression.
Protocol:
-
Animal Model: Utilize 8-10 week old mice (e.g., FVB/N or C57Bl/6 strain).[12]
-
Drug Administration: Administer Trilaciclib (e.g., 50, 100, or 150 mg/kg) via oral gavage. Administer the chemotherapeutic agent (e.g., 5-FU or carboplatin) at a clinically relevant dose and schedule.[7][12]
-
Blood and Tissue Collection: Collect peripheral blood samples at various time points to perform complete blood counts (CBCs). Harvest bone marrow at the end of the study for analysis of HSPC populations.
-
Analysis: Analyze CBC data to assess the nadir and recovery of neutrophils, red blood cells, and platelets. Use flow cytometry to analyze bone marrow samples for different hematopoietic progenitor populations.[1]
Syngeneic Tumor Models for Immuno-Oncology Studies
Objective: To assess the impact of Trilaciclib on the anti-tumor immune response when combined with chemotherapy and/or immune checkpoint inhibitors.
Protocol:
-
Cell Line and Animal Model: Use a murine cancer cell line (e.g., MC38 colon adenocarcinoma) and implant it into immunocompetent syngeneic mice (e.g., C57BL/6).[13][14]
-
Treatment Regimen: Once tumors are established, treat the mice with Trilaciclib, chemotherapy, an immune checkpoint inhibitor (e.g., anti-PD-1), or a combination of these agents according to a predefined schedule.
-
Tumor Growth and Survival Monitoring: Measure tumor volume regularly using calipers. Monitor the overall health and survival of the animals.
-
Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions and perform flow cytometry to analyze the composition of immune cell infiltrates, including different T-cell subsets (e.g., CD8+, regulatory T cells).[8]
-
Data Analysis: Compare tumor growth curves and survival rates between treatment groups. Analyze the changes in immune cell populations within the tumor microenvironment.[8]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core mechanism of action of Trilaciclib and a typical experimental workflow for its preclinical evaluation.
Caption: Mechanism of action of Trilaciclib in protecting HSPCs.
Caption: General workflow for preclinical evaluation of Trilaciclib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. benchchem.com [benchchem.com]
- 6. Myelopreservation with the CDK4/6 inhibitor trilaciclib in patients with small-cell lung cancer receiving first-line chemotherapy: a phase Ib/randomized phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. g1therapeutics.com [g1therapeutics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]
- 14. wuxibiology.com [wuxibiology.com]
In Vitro Evaluation of Trilaciclib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in supportive care for patients undergoing chemotherapy.[1][2][3] Its primary mechanism of action involves the transient arrest of hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, thereby shielding them from the cytotoxic effects of chemotherapy.[1][2] This myelopreservation strategy helps to reduce the incidence of chemotherapy-induced myelosuppression (CIM), a common and dose-limiting toxicity.[2][3] This technical guide provides a comprehensive overview of the in vitro evaluation of this compound's activity, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action: Transient CDK4/6 Inhibition
Trilaciclib is a competitive inhibitor of CDK4 and CDK6, with high potency and selectivity.[4] The cell cycle progression from the G1 to the S phase is critically regulated by the CDK4/6-retinoblastoma (Rb) protein pathway.[2] In Rb-competent cells, CDK4/6 phosphorylates and inactivates the Rb tumor suppressor protein.[2][5] This releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and S-phase entry.[2] By inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[5] This maintains the Rb-E2F complex, thereby blocking the G1-to-S phase transition and inducing a temporary G1 cell cycle arrest.[1][2] This protective quiescent state shields HSPCs from the DNA-damaging effects of chemotherapy.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against CDK/Cyclin Complexes
| Target Kinase/Cyclin Complex | IC50 (nM) |
| CDK4/cyclin D1 | 1[6][7][8] |
| CDK6/cyclin D3 | 4[6][7][8][9] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Assay | Endpoint | Concentration | Result |
| HS68 | Cell Cycle Analysis | G1 Arrest | 10-1000 nM (24h) | EC50 of 30 nM[6][7] |
| HS68, WM2664 | Apoptosis Attenuation | Caspase 3/7 Activity | 300 nM (16 or 48h) | Attenuated chemotherapy-induced apoptosis[6][7] |
| K562 | Cell Proliferation | Proliferation Block | Not specified | Effectively blocked proliferation[10] |
| A549 | Cell Cycle Analysis | G0/G1 Arrest | Not specified | Induced G0/G1 arrest[10] |
Signaling Pathway and Experimental Workflows
CDK4/6-Rb Signaling Pathway
The diagram below illustrates the canonical CDK4/6-Rb signaling pathway and the inhibitory action of Trilaciclib.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Trilaciclib.
Experimental Workflow: Western Blot for Phosphorylated Rb (pRb)
This workflow outlines the key steps to assess the on-target effect of Trilaciclib by measuring the phosphorylation status of Rb.
Caption: Workflow for Western Blot analysis of Rb phosphorylation.
Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
This diagram illustrates the process of analyzing cell cycle distribution in response to Trilaciclib treatment.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This assay determines the effect of Trilaciclib on cell proliferation and viability.
Materials:
-
Target cell line (e.g., K562, U937)
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of Trilaciclib in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Phosphorylated Rb (pRb)
This protocol directly measures the phosphorylation status of Rb, a primary downstream substrate of CDK4/6.
Materials:
-
Target cells (e.g., HS68)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pRb, anti-total Rb, loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of Trilaciclib (e.g., 10 nM to 1000 nM) or a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the G1 cell cycle arrest induced by Trilaciclib.
Materials:
-
Target cells
-
This compound
-
PBS
-
Cold 70% ethanol
-
DNA staining solution (e.g., Propidium Iodide with RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with Trilaciclib or a vehicle control.
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in the DNA staining solution.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
Target cells
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Plate-reading luminometer
Procedure:
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with Trilaciclib, a vehicle control, and a positive control for apoptosis (e.g., etoposide) for 24-48 hours.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of media in each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for at least 30 minutes.
-
Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Compare the luminescence signals from the Trilaciclib-treated wells to the controls to determine the effect on caspase 3/7 activity.
Conclusion
The in vitro evaluation of this compound demonstrates its potent and selective inhibition of CDK4/6, leading to a reversible G1 cell cycle arrest in Rb-competent cells. This mechanism of action effectively protects cells from chemotherapy-induced damage and apoptosis. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of Trilaciclib and other CDK4/6 inhibitors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. promega.com [promega.com]
- 3. f1000research.com [f1000research.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Trilaciclib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib hydrochloride, a first-in-class, transient intravenous inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a myeloprotective agent.[1][2] It is designed to decrease the incidence of chemotherapy-induced myelosuppression (CIM).[2][3] By inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs) and lymphocytes, trilaciclib protects these vital cells from the damaging effects of cytotoxic chemotherapy.[3][4] Preclinical and clinical studies have demonstrated that this protection extends to multiple hematopoietic lineages, including neutrophils, erythrocytes, and platelets.[5]
Beyond its myelopreservative effects, trilaciclib has been shown to modulate the anti-tumor immune response.[2][6] Preclinical models indicate that it can enhance T-cell activation and favorably alter the tumor microenvironment, suggesting a dual benefit of protecting the host from chemotherapy's toxicity while potentially augmenting its efficacy.[2][6] These application notes provide detailed protocols for in vivo experimental designs to evaluate the myeloprotective and immunomodulatory effects of trilaciclib in preclinical mouse models.
Mechanism of Action: Dual Protection
Trilaciclib's primary mechanism involves the reversible inhibition of CDK4 and CDK6.[7] HSPCs and lymphocytes are dependent on CDK4/6 activity for proliferation.[2] When administered prior to chemotherapy, trilaciclib transiently arrests these cells in the G1 phase of the cell cycle.[3][4] This "shielding" effect makes them less susceptible to the cytotoxic effects of chemotherapy, which primarily target rapidly dividing cells.[5] Following metabolism and clearance of trilaciclib, the HSPCs and lymphocytes can re-enter the cell cycle to reconstitute the hematopoietic and immune systems.[4] Concurrently, in preclinical models, trilaciclib has been observed to enhance T-cell immunity, potentially by modulating T-cell subsets within the tumor microenvironment.[2][6]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. g1therapeutics.com [g1therapeutics.com]
- 3. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Trilaciclib Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib hydrochloride is a transient, first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It is primarily utilized as a myeloprotective agent, administered intravenously before chemotherapy to reduce the incidence of chemotherapy-induced myelosuppression.[1][3] Trilaciclib induces a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), thereby shielding them from the cytotoxic effects of chemotherapy.[2][3] This protective mechanism helps preserve hematopoietic function and minimizes the need for supportive care interventions.[1] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of Trilaciclib in a research setting.
Mechanism of Action
Trilaciclib functions by inhibiting the CDK4/6-retinoblastoma (Rb) pathway, which is a critical regulator of the cell cycle transition from the G1 to the S phase.[1][4] In normal, Rb-proficient cells, CDK4 and CDK6 associate with Cyclin D to phosphorylate the retinoblastoma protein (pRb). This phosphorylation releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and entry into the S phase. By competitively inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[4] This maintains the Rb-E2F complex, thereby blocking the G1-S transition and inducing cell cycle arrest.[2] This transient arrest protects normal cells, such as HSPCs, from the damaging effects of chemotherapy agents that target rapidly dividing cells.[2][5]
Signaling Pathway of Trilaciclib
References
Application Notes and Protocols: Trilaciclib Hydrochloride in Murine Models for Myelosuppression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of trilaciclib hydrochloride in murine models to evaluate its myeloprotective effects against chemotherapy-induced myelosuppression.
Mechanism of Action
Trilaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] In the bone marrow, hematopoietic stem and progenitor cells (HSPCs) are dependent on CDK4/6 for proliferation.[1][2] By inhibiting CDK4/6, trilaciclib transiently arrests HSPCs in the G1 phase of the cell cycle.[1][3] This G1 arrest shields these cells from the damaging effects of cytotoxic chemotherapy, which primarily targets rapidly dividing cells.[1] This mechanism of action leads to the preservation of HSPC function and a faster recovery of blood cell lineages following chemotherapy.[4]
References
- 1. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 2. Portico [access.portico.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing G1 Cell Cycle Arrest with Trilaciclib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib hydrochloride (brand name COSELA®) is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its primary application is in the protection of hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced myelosuppression.[2][3] Administered intravenously prior to chemotherapy, Trilaciclib induces a temporary and reversible G1 cell cycle arrest in HSPCs.[1][4] This protective mechanism shields these cells from the damaging effects of cytotoxic agents that target rapidly dividing cells, thereby preserving bone marrow function.[4] This document provides detailed application notes and experimental protocols for researchers utilizing Trilaciclib to induce G1 cell cycle arrest.
Mechanism of Action
Trilaciclib is a competitive small molecule inhibitor of CDK4 and CDK6.[5] These kinases are crucial for the G1 to S phase transition of the cell cycle.[4] In complex with Cyclin D, CDK4/6 phosphorylates the Retinoblastoma protein (Rb).[6] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and entry into the S phase.[7] By inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state bound to E2F.[5][7] This results in a blockage of the G1/S transition and subsequent cell cycle arrest in the G1 phase.[5]
Signaling Pathway of Trilaciclib-Induced G1 Cell Cycle Arrest
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on the effects of Trilaciclib.
Table 1: Preclinical and Clinical Efficacy of Trilaciclib
| Cell Type/Model | Trilaciclib Dose | Effect | Reference |
| Human HSPCs (in vivo) | 192 mg/m² | Almost 100% G1 arrest | [2] |
| Human Bone Marrow (in vivo) | 192 mg/m² | ~40% decrease in total proliferation | [2] |
| Human Lymphocytes | 192 mg/m² | Maximum mean inhibition of 60% | [2] |
| Chronic Myeloid Leukemia (K562 cells) | 10 µM - 0.01 µM (72h) | Hindered cell cycle progression and proliferation | [8] |
| Non-small Cell Lung Carcinoma (A549 cells) | Not specified | Induced senescence | [8] |
Table 2: Clinical Trial Data on Myelosuppression Endpoints with Trilaciclib
| Clinical Trial (Indication) | Trilaciclib Dose | Endpoint | Result with Trilaciclib | Result with Placebo | Reference |
| Phase 2 (ES-SCLC) | 240 mg/m² | Severe Neutropenia (Cycle 1) | 1.9% | 49.1% | [9][10] |
| Phase 2 (ES-SCLC) | 240 mg/m² | Mean Duration of Severe Neutropenia (Cycle 1) | 0 days | 4 days | [9][10] |
| Phase 2 (ES-SCLC) | 240 mg/m² | G-CSF Administration | 37.0% | 53.5% | [11] |
| Phase 2 (ES-SCLC) | 240 mg/m² | Red Blood Cell Transfusions (on/after week 5) | 19.8% | 29.9% | [11] |
| Phase 2 (mTNBC) | Not specified | Median Overall Survival | 20.1 months | 12.6 months | [12] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with Trilaciclib using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., K562, A549)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve 60-70% confluency at the time of treatment. Incubate at 37°C in a humidified 5% CO2 incubator.
-
Trilaciclib Treatment: Once cells reach the desired confluency, treat them with various concentrations of Trilaciclib (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
For adherent cells, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer to a centrifuge tube.
-
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[7] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.[13]
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for Cell Cycle Analysis
Protocol 2: Western Blot for Phosphorylated Retinoblastoma (pRb)
This protocol measures the phosphorylation status of Rb, a direct downstream target of CDK4/6, to confirm the inhibitory activity of Trilaciclib.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser780), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of Trilaciclib for the desired duration as described in Protocol 1.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-pRb, anti-total Rb, and anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities. A decrease in the pRb/total Rb ratio indicates successful inhibition of CDK4/6 by Trilaciclib.
Experimental Workflow for Western Blot Analysis
Conclusion
This compound is a valuable tool for inducing a transient G1 cell cycle arrest. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize Trilaciclib in their studies. Proper experimental design and adherence to these detailed methodologies will enable the accurate assessment of its effects on cell cycle progression and related signaling pathways.
References
- 1. Trilaciclib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. The Dual Effects of CDK4/6 Inhibitors on Tumor Immunity [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Trilaciclib to Reduce Chemotherapy-Induced Bone Marrow Suppression in Extensive-Stage Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 11. Frontiers | The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 12. g1therapeutics.com [g1therapeutics.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Assays for Measuring Trilaciclib Hydrochloride CDK4/6 Inhibition
Introduction
Trilaciclib hydrochloride is a potent, selective, and reversible small-molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2] These kinases are fundamental regulators of the cell cycle, promoting the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[3] By inhibiting CDK4/6, Trilaciclib transiently arrests cells in the G1 phase.[4][5] This mechanism is clinically utilized to protect hematopoietic stem and progenitor cells (HSPCs) from the cytotoxic effects of chemotherapy, a strategy known as myelopreservation.[6][7] For researchers and drug development professionals, accurately quantifying the inhibitory effect of Trilaciclib on the CDK4/6 pathway is crucial for preclinical studies and for understanding its mechanism of action.[3] This document provides detailed protocols for key biochemical and cell-based assays to measure CDK4/6 inhibition by Trilaciclib.
The CDK4/6 Signaling Pathway
The primary target of Trilaciclib is the Cyclin D-CDK4/6 complex. In proliferating cells, this complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[8][9] This phosphorylation event inactivates Rb, causing it to release the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication and progression into the S phase. Trilaciclib blocks this cascade by preventing Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state and holding the cell in the G1 phase.[3][10]
Quantitative Data: Trilaciclib Inhibitory Activity
The inhibitory potential of Trilaciclib is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the target's activity.
| Assay Type | Target | IC50 Value |
| Biochemical (Cell-free) | CDK4/Cyclin D1 | 1 nM |
| Biochemical (Cell-free) | CDK6/Cyclin D3 | 4 nM |
| Cell-Based (G1 Arrest) | CDK4/6 | 30 nM (EC50) |
Table 1: Summary of reported IC50 and EC50 values for this compound.[1][11][12]
Experimental Protocols
Biochemical (Cell-Free) Kinase Assay
This assay directly measures the ability of Trilaciclib to inhibit the enzymatic activity of purified CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.
Protocol:
-
Reagent Preparation :
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a reaction mixture containing recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a suitable substrate (e.g., a fragment of the Retinoblastoma protein), and kinase assay buffer.
-
-
Reaction Setup :
-
In a 384-well plate, add the kinase/substrate mixture.
-
Add the diluted Trilaciclib or DMSO (vehicle control) to the wells.
-
-
Initiation and Incubation :
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection :
-
Terminate the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or by detecting the phosphorylated substrate using a specific antibody in an ELISA format.
-
-
Data Analysis :
-
Calculate the percent inhibition of kinase activity at each Trilaciclib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Trilaciclib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Western Blot for Phosphorylated Rb (pRb)
This cell-based assay measures the direct downstream effect of CDK4/6 inhibition by quantifying the phosphorylation status of its primary substrate, Rb. A decrease in the phosphorylated Rb (pRb) signal relative to total Rb indicates effective target engagement by Trilaciclib.[2][3]
Protocol:
-
Cell Culture and Treatment :
-
Cell Lysis :
-
Protein Quantification :
-
Determine the total protein concentration of each lysate using a BCA Protein Assay Kit.[2]
-
-
SDS-PAGE and Protein Transfer :
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811).[2]
-
In parallel, probe separate blots or strip and re-probe the same blot for total Rb and a loading control (e.g., MAPK, GAPDH, or β-actin).[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.
-
Quantify the band intensities using densitometry software. Normalize the pRb signal to the total Rb signal or the loading control to determine the relative decrease in Rb phosphorylation.[3]
-
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Treatment with Trilaciclib is expected to cause an accumulation of cells in the G1 phase.[4][11]
Protocol:
-
Cell Culture and Treatment :
-
Seed cells (e.g., HS68 or other CDK4/6-dependent cell lines) in 6-well plates.
-
Treat the cells with Trilaciclib or a vehicle control for a desired duration (e.g., 24 hours).[11]
-
-
Cell Harvesting :
-
Harvest the cells. For adherent cells, use trypsin-EDTA to detach them. For suspension cells, collect by centrifugation.[3]
-
-
Fixation :
-
Wash the cells once with cold PBS and pellet by centrifugation (e.g., 300 x g for 5 minutes).[3]
-
Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[3]
-
Incubate at -20°C for at least 2 hours (can be stored for weeks).[3]
-
-
DNA Staining :
-
Centrifuge the fixed cells to remove the ethanol and wash the pellet once with PBS.
-
Resuspend the cell pellet in a DNA staining solution containing a fluorescent DNA intercalator (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Data Acquisition and Analysis :
-
Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution between Trilaciclib-treated and control samples to demonstrate an increase in the G1 population and a decrease in the S phase population.[11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 5. cosela.com [cosela.com]
- 6. benchchem.com [benchchem.com]
- 7. drugs.com [drugs.com]
- 8. mdpi.com [mdpi.com]
- 9. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Preparation of Trilaciclib Hydrochloride Stock Solution for Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of Trilaciclib hydrochloride stock solutions for research purposes. Trilaciclib is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3][4][5] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in preclinical research.
Chemical and Physical Properties
This compound is the dihydrochloride salt of Trilaciclib.[1][6][7] It is a yellow crystalline solid.[8] A summary of its key chemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 7',8'-dihydro-2'-[[5-(4-methyl-1-piperazinyl)-2-pyridinyl]amino]-spiro[cyclohexane-1,9'(6'H)-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one, dihydrochloride | [1] |
| Synonyms | G1T28, Cosela | [1][9] |
| Molecular Formula | C₂₄H₃₀N₈O · 2HCl | [1][2] |
| Molecular Weight | 519.5 g/mol | [1][6][7] |
| CAS Number | 1977495-97-8 | [1][2][9] |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions. It is sparingly soluble in aqueous solutions at neutral pH but its solubility can be increased by adjusting the pH. The compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). A summary of solubility data is provided in Table 2.
| Solvent | Solubility | Reference |
| DMSO | ≥ 1.3 mg/mL (≥ 2.5 mM) | [10] |
| Water | 25 mg/mL (48.12 mM) | [10] |
| Note: Requires sonication and pH adjustment to 2 with HCl. | [8] | |
| Ethanol | Slightly soluble / Insoluble | [1][2][10] |
| PBS (pH 7.2) | Slightly soluble | [1][2] |
For most in vitro research applications, DMSO is the recommended solvent for preparing a high-concentration primary stock solution.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.195 mg of the compound.
-
Calculation:
-
Molecular Weight (MW) = 519.5 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.01 mol/L x 0.001 L x 519.5 g/mol = 0.005195 g = 5.195 mg
-
-
-
Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of anhydrous DMSO to the tube. For 5.195 mg, add 1 mL of DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
Storage and Stability
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years), protected from light and moisture.[9][10]
-
Stock Solution in DMSO: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][9]
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the stock solution preparation workflow and the signaling pathway of Trilaciclib.
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway of Trilaciclib's mechanism of action.
Application in Research
Trilaciclib is utilized in a variety of research applications, primarily focusing on its role as a CDK4/6 inhibitor. It is used to study cell cycle regulation, particularly the G1 phase arrest.[4][9] A significant application is in the investigation of myelopreservation, where Trilaciclib protects hematopoietic stem and progenitor cells from chemotherapy-induced damage.[1][8] In cell-based assays, working concentrations typically range from 10 nM to 3000 nM.[9] It is crucial to prepare fresh dilutions from the stock solution for each experiment to ensure accuracy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Trilaciclib (hydrochloride) | CAS 1977495-97-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Trilaciclib | CDK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Trilaciclib dihydrochloride | C24H32Cl2N8O | CID 124081865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Trilaciclib | 1374743-00-6 | >98% [smolecule.com]
- 9. This compound (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
- 10. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for Flow Cytometry Analysis Following Trilaciclib Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib hydrochloride is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Its primary clinical application is to protect hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced myelosuppression.[1][2][3][4] By inducing a temporary G1 phase cell cycle arrest in HSPCs, Trilaciclib shields these cells from the cytotoxic effects of chemotherapy, which primarily target rapidly dividing cells.[1][2][5] Beyond myeloprotection, Trilaciclib has also been shown to modulate the immune microenvironment, influencing T-cell activation and the composition of various immune cell subsets.[6][7][8]
Flow cytometry is an indispensable tool for elucidating and quantifying the cellular effects of Trilaciclib. This document provides detailed protocols for the analysis of cell cycle progression, apoptosis, and immunophenotyping in samples treated with this compound.
Mechanism of Action of this compound
Trilaciclib functions by competitively inhibiting CDK4 and CDK6, key regulators of the G1 to S phase transition in the cell cycle.[5][9][10] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), maintaining it in its active, hypophosphorylated state.[9][11] Active Rb sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for DNA replication and S-phase entry.[9] This results in a transient and reversible arrest of cells in the G1 phase of the cell cycle.[1][2][5] This transient nature is a key feature of Trilaciclib, allowing for the protection of normal cells during chemotherapy administration without permanently altering their proliferative capacity.[1][2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. minicule.com [minicule.com]
- 4. cosela.com [cosela.com]
- 5. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Trilaciclib Increases Pool of Memory T Cells in the Tumor Microenvironment Responsible for Long Term Immune Surveillance and Efficacy - BioSpace [biospace.com]
- 8. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunohistochemical Analysis of Retinoblastoma Protein (pRb) Phosphorylation Following Trilaciclib Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib hydrochloride is a transient, intravenously administered inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its primary clinical application is in myelopreservation, where it is administered prior to chemotherapy to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage.[3][4] The mechanism of action involves the inhibition of CDK4/6, which are key regulators of the cell cycle. This inhibition prevents the hyperphosphorylation of the retinoblastoma protein (pRb), a tumor suppressor that controls the G1-S phase transition.[5][6] In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression. By inhibiting CDK4/6, Trilaciclib maintains pRb in its active state, leading to a temporary G1 cell cycle arrest.
Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the phosphorylation status of pRb in tissue samples, providing a pharmacodynamic biomarker for the activity of CDK4/6 inhibitors like Trilaciclib. A decrease in phosphorylated pRb (p-pRb) levels in response to treatment indicates target engagement and inhibition of the CDK4/6 pathway. These application notes provide a detailed protocol for the immunohistochemical detection of p-pRb in formalin-fixed, paraffin-embedded (FFPE) tissues following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK4/6-pRb signaling pathway and the experimental workflow for assessing p-pRb by IHC.
Quantitative Data Presentation
While specific quantitative IHC data for p-pRb after Trilaciclib treatment from published studies are limited, the expected outcome is a significant reduction in p-pRb staining. The following tables present representative data from preclinical studies on other CDK4/6 inhibitors (Palbociclib and Abemaciclib), which serve as a proxy for the anticipated effects of Trilaciclib.
Table 1: Expected Changes in Phospho-pRb Levels Post-CDK4/6 Inhibitor Treatment (Proxy Data)
| Treatment Group | Phospho-pRb (Ser780) H-Score (Mean ± SD) | Percent of p-pRb Positive Cells (Mean ± SD) | Reference |
| Vehicle Control | 250 ± 30 | 85% ± 5% | |
| CDK4/6 Inhibitor | 50 ± 15 | 15% ± 7% |
Note: Data are hypothetical and based on expected outcomes from preclinical models treated with CDK4/6 inhibitors such as Palbociclib and Abemaciclib. Actual results may vary.
Table 2: Representative Scoring of p-pRb IHC Staining Intensity
| Staining Intensity | Score | Description |
| No staining | 0 | Absence of any brown nuclear staining. |
| Weak staining | 1+ | Faint, light brown nuclear staining. |
| Moderate staining | 2+ | Distinct, medium brown nuclear staining. |
| Strong staining | 3+ | Dark brown, intense nuclear staining. |
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of phosphorylated pRb in FFPE tissue sections.
Materials and Reagents
Table 3: Key Reagents and Materials
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Primary Antibodies | ||
| Anti-Phospho-Rb (Ser780) (D59B7) Rabbit mAb | Cell Signaling Technology | #8180 |
| Anti-Phospho-Rb (Ser807/811) (D20B12) XP® Rabbit mAb | Cell Signaling Technology | #8516 |
| Antigen Retrieval | ||
| Sodium Citrate Buffer (10 mM, pH 6.0) | Various | N/A |
| Detection System | ||
| HRP-Polymer Anti-Rabbit Kit | Various | N/A |
| Chromogen | ||
| 3,3'-Diaminobenzidine (DAB) | Various | N/A |
| General Reagents | ||
| Xylene | Various | N/A |
| Ethanol (100%, 95%, 70%) | Various | N/A |
| Hematoxylin | Various | N/A |
| Peroxide Block | Various | N/A |
| Protein Block (e.g., Normal Goat Serum) | Various | N/A |
| Wash Buffer (e.g., TBS-T) | Various | N/A |
Step-by-Step Protocol
1. Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse slides in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse slides in 95% Ethanol: 1 change for 3 minutes. d. Immerse slides in 70% Ethanol: 1 change for 3 minutes. e. Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval a. Submerge slides in a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0). b. Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes. c. Allow the slides to cool to room temperature in the buffer (approximately 20 minutes). d. Rinse slides in deionized water, followed by a wash in Tris-buffered saline with Tween 20 (TBS-T).
3. Blocking a. Incubate slides with a hydrogen peroxide block for 10 minutes to quench endogenous peroxidase activity. b. Rinse with TBS-T. c. Incubate slides with a protein block (e.g., 5% normal goat serum in TBS-T) for 20 minutes at room temperature to reduce non-specific antibody binding.
4. Primary Antibody Incubation a. Dilute the primary antibody (e.g., anti-p-pRb Ser780 or Ser807/811) to its optimal concentration in antibody diluent. A typical starting dilution is 1:100. b. Apply the diluted primary antibody to the tissue sections and incubate in a humidified chamber overnight at 4°C.
5. Detection a. Rinse slides with TBS-T (3 changes for 5 minutes each). b. Apply a HRP-conjugated secondary antibody polymer and incubate for 30 minutes at room temperature. c. Rinse slides with TBS-T (3 changes for 5 minutes each). d. Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired brown staining intensity is achieved. Monitor development under a microscope. e. Stop the reaction by rinsing the slides in deionized water.
6. Counterstaining, Dehydration, and Mounting a. Counterstain with Hematoxylin for 1-2 minutes. b. "Blue" the sections in running tap water. c. Dehydrate the slides through graded ethanol series (70%, 95%, 100%). d. Clear the slides in Xylene. e. Mount with a permanent mounting medium and apply a coverslip.
Data Analysis and Interpretation
1. Microscopic Evaluation
-
Examine the slides under a light microscope. Phosphorylated pRb staining should be localized to the nucleus of the cells.
-
A negative control slide (omitting the primary antibody) should show no specific staining.
-
A positive control slide (e.g., a known p-pRb-positive tumor tissue) should exhibit the expected staining pattern.
2. Quantitative Scoring (H-Score)
-
The H-score (Histoscore) is a semi-quantitative method that combines the staining intensity and the percentage of positive cells.
-
H-Score = Σ (Intensity Score x Percentage of Cells at that Intensity)
-
For each slide, a pathologist or trained scientist should score at least 3-5 representative high-power fields.
-
Intensity Scoring:
-
0 = No staining
-
1+ = Weak staining
-
2+ = Moderate staining
-
3+ = Strong staining
-
-
Percentage of Positive Cells:
-
Estimate the percentage of tumor cells staining at each intensity level (0-100%).
-
-
Calculation Example:
-
If a sample has 10% of cells with strong staining (3+), 40% with moderate staining (2+), 30% with weak staining (1+), and 20% with no staining (0), the H-Score would be:
-
H-Score = (3 x 10) + (2 x 40) + (1 x 30) + (0 x 20) = 30 + 80 + 30 + 0 = 140.
-
-
The H-score can range from 0 to 300.
A significant decrease in the H-score for p-pRb in Trilaciclib-treated samples compared to vehicle-treated controls would indicate effective target engagement and inhibition of the CDK4/6 pathway.
Conclusion
Immunohistochemical analysis of phosphorylated pRb is a valuable tool for assessing the pharmacodynamic effects of this compound in both preclinical and clinical settings. The provided protocols and guidelines offer a robust framework for obtaining reliable and quantifiable data on target engagement. This information is crucial for understanding the mechanism of action and for the development of CDK4/6 inhibitors in oncology.
References
- 1. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct and Site-Specific Phosphorylation of the Retinoblastoma Protein at Serine 612 in Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical detection of Retinoblastoma protein phosphorylation in human tumor samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypo-phosphorylation of the retinoblastoma protein (pRb) by cyclin D:Cdk4/6 complexes results in active pRb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application of Trilaciclib Hydrochloride in Tumor Organoid Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is an FDA-approved therapeutic agent for reducing the incidence of chemotherapy-induced myelosuppression.[1][2] Its mechanism of action involves transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, thereby protecting them from the damaging effects of chemotherapy.[2][3] Beyond its myeloprotective effects, Trilaciclib is being investigated for its potential to enhance anti-tumor immunity and directly inhibit the proliferation of CDK4/6-dependent tumor cells.[1][4]
Tumor organoids, three-dimensional (3D) in vitro culture systems derived from patient tumors, have emerged as powerful preclinical models. They recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them ideal for drug screening and mechanistic studies. This document provides detailed application notes and protocols for the use of this compound in tumor organoid research.
Mechanism of Action of Trilaciclib
Trilaciclib inhibits CDK4 and CDK6, key regulators of the cell cycle.[1][5] In complex with Cyclin D, CDK4/6 phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, Trilaciclib prevents Rb phosphorylation, maintaining it in its active, hypophosphorylated state. This keeps E2F sequestered, leading to a G1 cell cycle arrest.[4]
Quantitative Data Summary
While specific data on Trilaciclib's effects on a wide range of tumor organoids is still emerging, the following tables provide key in vitro data from cell line studies, which can serve as a reference for designing organoid experiments.
| Parameter | Value | Notes |
| IC50 (CDK4) | 1 nM | Half-maximal inhibitory concentration for CDK4.[1][5] |
| IC50 (CDK6) | 4 nM | Half-maximal inhibitory concentration for CDK6.[1][5] |
| EC50 (G1 Arrest) | 30 nM | Effective concentration for 50% of cells to arrest in G1 phase (HS68 cell line).[1] |
Table 1: In Vitro Activity of this compound.
| Cell Line | Treatment | Effect |
| HS68 | 10-1000 nM Trilaciclib for 24h | Reversible modulation of proliferation and G1 cell cycle arrest.[1] |
| HS68, WM2664 | 300 nM Trilaciclib for 16 or 48h | Protection from chemotherapy-induced damage and attenuation of apoptosis.[1] |
Table 2: Cellular Effects of Trilaciclib in CDK4/6-Dependent Cell Lines.
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound in tumor organoid studies.
Patient-Derived Tumor Organoid Generation
This protocol outlines the general steps for establishing tumor organoids from patient tissue. Specific media compositions may vary depending on the tumor type.
Materials:
-
Fresh tumor tissue in a sterile collection medium (e.g., DMEM/F12 with antibiotics) on ice.
-
Digestion buffer (e.g., Collagenase/Dispase solution).
-
Basement membrane matrix (e.g., Matrigel®).
-
Organoid growth medium (tumor-type specific).
-
Standard cell culture plastics and equipment.
Protocol:
-
Tissue Preparation: Wash the tumor tissue with cold PBS. Mince the tissue into small fragments (<1 mm³) using sterile scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to a digestion buffer and incubate at 37°C with agitation for 30-60 minutes, or until the tissue is dissociated.
-
Cell Isolation: Neutralize the digestion buffer with media containing serum. Pass the cell suspension through a 70-100 µm cell strainer to remove large debris.
-
Embedding: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in the basement membrane matrix on ice.
-
Plating: Plate droplets of the cell-matrix suspension into a pre-warmed multi-well plate. Allow the droplets to solidify at 37°C for 15-30 minutes.
-
Culture: Gently add pre-warmed organoid growth medium to each well.
-
Maintenance: Culture the organoids at 37°C and 5% CO2. Change the medium every 2-3 days. Organoids should be ready for experiments within 1-3 weeks.
-
Passaging: Once organoids are large and dense, they can be passaged by mechanically or enzymatically dissociating them and re-plating in a fresh matrix.
Trilaciclib Treatment and Viability Assay
This protocol describes how to treat tumor organoids with Trilaciclib and assess cell viability using a luminescence-based ATP assay (e.g., CellTiter-Glo® 3D).
Materials:
-
Established tumor organoid cultures.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Organoid growth medium.
-
CellTiter-Glo® 3D Cell Viability Assay kit.
-
Luminometer-compatible opaque-walled multi-well plates.
Protocol:
-
Seeding Organoids: Plate organoids in an opaque-walled multi-well plate suitable for luminescence readings.
-
Trilaciclib Preparation: Prepare a serial dilution of this compound in organoid growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest Trilaciclib dose).
-
Treatment: Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of Trilaciclib or the vehicle control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol details the preparation of single-cell suspensions from organoids for cell cycle analysis using propidium iodide (PI) staining.
Materials:
-
Trilaciclib-treated and control organoid cultures.
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution) to depolymerize the matrix.
-
Dissociation reagent (e.g., TrypLE™ Express).
-
Cold PBS.
-
Fixation buffer (e.g., 70% ethanol).
-
PI staining solution (containing RNase A).
-
Flow cytometer.
Protocol:
-
Organoid Retrieval: Collect organoids from the multi-well plate. If embedded in a basement membrane matrix, incubate with a cell recovery solution on ice to depolymerize the matrix.
-
Dissociation to Single Cells: Dissociate the organoids into a single-cell suspension using a suitable dissociation reagent at 37°C. Pipette gently to aid dissociation.
-
Washing: Wash the cells with cold PBS and centrifuge to pellet.
-
Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate software to gate the cell populations and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis in Trilaciclib-treated organoids using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials:
-
Trilaciclib-treated and control organoid cultures.
-
Dissociation reagents as described for cell cycle analysis.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
Protocol:
-
Single-Cell Suspension: Prepare a single-cell suspension from the organoid cultures as described in the cell cycle analysis protocol.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour of staining. The analysis will distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
References
Troubleshooting & Optimization
Troubleshooting Guide for Trilaciclib Hydrochloride Solubility in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Trilaciclib hydrochloride for experimental use. Below are frequently asked questions (FAQs) and troubleshooting tips to address common issues encountered during the preparation of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary slightly between batches and suppliers. It is most soluble in acidic aqueous solutions and has limited solubility in DMSO and ethanol. The free base form is practically insoluble in water.[1][2] Below is a summary of reported solubility data.
Q2: Why is my this compound not dissolving properly in DMSO?
A2: Several factors can affect the dissolution of this compound in DMSO. Firstly, ensure you are using fresh, anhydrous DMSO, as moisture can significantly reduce solubility.[2] Secondly, the reported solubility in DMSO is relatively low (around 1.1-2 mg/mL).[2][3] Attempting to prepare a more concentrated stock solution may result in incomplete dissolution. Gentle warming and vortexing can aid dissolution.[3]
Q3: Can I dissolve this compound in water or PBS?
A3: this compound has good solubility in water, particularly under acidic conditions.[1][3] One source indicates a solubility of approximately 25.6 mg/mL in water.[3] Adjusting the pH to 2 with hydrochloric acid has been shown to enhance solubility.[1] However, its solubility is reported to be only slight in PBS (pH 7.2).[4][5] For cell culture experiments, it is common to prepare a concentrated stock in an appropriate solvent and then dilute it into the culture medium.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: For in vitro studies, a common method is to prepare a stock solution in DMSO.[3][6] For in vivo experiments, a multi-step procedure involving co-solvents is often necessary to achieve a stable formulation suitable for administration.[3] Always start with a small amount of the compound to test the formulation before dissolving the entire batch.[3]
Solubility Data Summary
| Solvent | Form | Reported Solubility (mg/mL) | Reported Solubility (mM) | Reference |
| Water | Hydrochloride | ~25.6 | ~49.4 | [3] |
| Water (pH 2 with HCl) | Hydrochloride | 25.64 | 49.36 | [1] |
| 0.1M HCl | Free Base | 3.75 | - | [2] |
| DMSO | Hydrochloride | ~1.1 - 1.3 | ~2.1 - 2.5 | [3][7] |
| DMSO | Free Base | 2 - 4.5 | 4.47 - 10.08 | [2][8] |
| PBS (pH 7.2) | Hydrochloride | Slightly soluble | - | [4][5] |
| Ethanol | Hydrochloride | Insoluble / Slightly soluble | - | [4][5][7] |
Note: Solubility can be batch-dependent. It is recommended to perform a small-scale test to confirm solubility with your specific lot.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (for in vitro use)
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex the solution vigorously to aid dissolution. Gentle warming (e.g., 37°C water bath) can be applied if necessary.[3]
-
Ensure the solution is clear and free of particulates before use.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2][6]
-
Protocol 2: Preparation of this compound Formulation (for in vivo use)
This is an example formulation and may require optimization for your specific animal model and route of administration.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile water or saline
-
-
Procedure: [3]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., to a final concentration of 40%) and mix thoroughly until the solution is clear.
-
Add Tween 80 (e.g., to a final concentration of 5%) and mix until clear.
-
Finally, add sterile water or saline to reach the final desired volume and mix until the solution is clear.
-
It is crucial to add the solvents in the specified order and ensure the solution is clear before adding the next solvent.[3]
-
Troubleshooting Workflow
If you encounter solubility issues with this compound, follow this workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for this compound solubility issues.
Trilaciclib Signaling Pathway
Trilaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[3][8] By inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[9] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor. This complex prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to a temporary G1 cell cycle arrest.[10][11] This mechanism is utilized to protect hematopoietic stem and progenitor cells from the damaging effects of chemotherapy.[1][11]
Caption: Signaling pathway of Trilaciclib as a CDK4/6 inhibitor leading to G1 cell cycle arrest.
References
- 1. Buy Trilaciclib | 1374743-00-6 | >98% [smolecule.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
- 4. Trilaciclib (hydrochloride) | CAS 1977495-97-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Trilaciclib | CDK4/6 inhibitor | Anticancer | Chemotherapy | TargetMol [targetmol.com]
- 9. Facebook [cancer.gov]
- 10. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 11. cosela.com [cosela.com]
Technical Support Center: Optimizing Trilaciclib Hydrochloride Concentration for Different Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Trilaciclib hydrochloride in their experiments. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, addressing specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, reversible inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] By inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1][2] This action blocks the progression of the cell cycle from the G1 to the S phase, inducing a temporary G1 phase arrest.[1][2][3] This mechanism is leveraged to protect hematopoietic stem and progenitor cells from the damaging effects of chemotherapy.[1]
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. For induction of cell cycle arrest in CDK4/6-dependent cell lines, concentrations ranging from 10 nM to 1000 nM are often used.[2][3] For example, the EC50 for G1 arrest in HS68 cells is 30 nM.[3] For assessing effects on cell viability, a broader range of concentrations may be necessary, and IC50 values can range from nanomolar to micromolar concentrations.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is a solid that can be dissolved in solvents such as DMSO to create a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for at least four years. Stock solutions in DMSO can also be stored at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
Q4: In which cell lines is this compound expected to be most effective?
A4: Trilaciclib's efficacy is largely dependent on the status of the Rb pathway in the cells. It is most effective in cell lines with a functional Rb protein.[1] In Rb-negative cell lines, the inhibitory effect on cell cycle progression is diminished.[4] Therefore, it is crucial to know the Rb status of your cell line of interest. For its myeloprotective effects, it is used in conjunction with chemotherapy in cancers like small-cell lung cancer (SCLC), where the cancer cells are often Rb-deficient and thus less sensitive to Trilaciclib's cell cycle arrest.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect on Cell Viability/Proliferation
| Possible Cause | Suggested Solution |
| Inactive Compound | Verify the integrity and activity of your this compound stock. If possible, test it on a known sensitive cell line as a positive control. |
| Rb-Negative Cell Line | Confirm the Rb status of your cell line. Trilaciclib's antiproliferative effect is primarily mediated through the Rb pathway.[1] |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line. |
| Cell Culture Conditions | Ensure that cells are in a logarithmic growth phase at the time of treatment. High cell density or nutrient depletion can affect the cellular response to the drug. |
| Drug Solubility Issues | Ensure that this compound is fully dissolved in the culture medium. Precipitates can lead to inaccurate dosing. Consider the final DMSO concentration in your culture medium, as high concentrations can be toxic to cells. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use a calibrated pipette for accurate cell counting and dispensing. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of 96-well plates for experimental samples. Fill the peripheral wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents and drug dilutions. |
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound across various cell lines.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 |
| CDK4/cyclin D1 | Cell-free | 1 nM[2] |
| CDK6/cyclin D3 | Cell-free | 4 nM[2] |
Table 2: Effective Concentrations and IC50 Values in Different Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Incubation Time |
| HS68 | Human Foreskin Fibroblast | EC50 (G1 arrest) | 30 nM[3] | 24 hours |
| WM2664 | Melanoma | - | 300 nM (protection from chemo) | 16 or 48 hours[3] |
| A2058 | Melanoma (Rb-null) | - | No G1 arrest observed | - |
| U937 | Acute Myeloid Leukemia | IC50 | 1.77 µM[5] | 72 hours |
| MOLT-4 | Acute Lymphoblastic Leukemia | IC50 | 1.56 µM[5] | 72 hours |
| JURKAT | Acute Lymphoblastic Leukemia | IC50 | 2.97 µM[5] | 72 hours |
| NCI-H929 | Multiple Myeloma | IC50 | 0.72 µM[5] | 72 hours |
| K562 | Chronic Myeloid Leukemia | IC50 | >10 µM (Resistant)[5] | 72 hours |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol outlines a general procedure for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the overnight culture medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration). Incubate for 24, 48, or 72 hours.[6]
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in a humidified incubator.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50 value using appropriate software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[7]
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A. Incubate in the dark at room temperature for 30 minutes.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Trilaciclib's mechanism of action via CDK4/6 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of Trilaciclib Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and characterize the off-target effects of Trilaciclib hydrochloride during research experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of Trilaciclib?
A1: Trilaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] Its primary mechanism of action is to induce transient G1 cell cycle arrest in hematopoietic stem and progenitor cells, protecting them from the damage caused by chemotherapy.[1][2][3]
Q2: What are the known off-targets of Trilaciclib?
A2: While highly selective for CDK4/6, in vitro studies have shown that Trilaciclib can interact with other molecules at concentrations higher than those required for its primary effect. Known off-targets include other kinases such as FLT3, NEK10, and SNARK (NUAK2), several drug transporters (MATE1, MATE2K, OCT1, OCT2), and the hERG potassium ion channel.[1]
Q3: My cells, which are negative for the Retinoblastoma (Rb) protein, are showing an unexpected cytotoxic response to Trilaciclib. What could be the cause?
A3: The canonical pathway for CDK4/6 inhibition requires the presence of a functional Rb protein. If you observe effects in Rb-negative cells, it strongly suggests an off-target mechanism. This could be due to Trilaciclib's interaction with other kinases like FLT3, NEK10, or SNARK (NUAK2), which may be active in your cell line and could be mediating the cytotoxic effect. It is recommended to validate the expression and activity of these potential off-target kinases in your specific cellular model.
Q4: My in vitro kinase profiling results show that Trilaciclib is inhibiting an unexpected kinase. What are the next steps to validate this finding?
A4: An initial hit from a kinase screen should always be validated. The first step is to perform a dose-response experiment to determine the IC50 value for this potential off-target kinase to understand the potency of the interaction. The second step is to confirm this interaction in a cellular context. A Cellular Thermal Shift Assay (CETSA) is an excellent method to verify that Trilaciclib directly binds to the putative off-target kinase inside intact cells.
Q5: How can I differentiate between a direct off-target effect and an indirect, downstream consequence of on-target (CDK4/6) inhibition?
A5: This is a critical question in kinase inhibitor research. One effective method is to use a structurally unrelated CDK4/6 inhibitor as a control. If this second inhibitor reproduces the observed phenotype, it is likely a result of on-target CDK4/6 inhibition. If the phenotype is unique to Trilaciclib, it is more likely to be an off-target effect. Additionally, you can perform a rescue experiment by overexpressing a drug-resistant mutant of CDK4 or CDK6. If the phenotype persists despite the presence of the resistant on-target, it points towards an off-target mechanism.
Troubleshooting Guides
Problem 1: High Background Signal in an In Vitro Kinase Assay
You are performing an in vitro kinase assay to test Trilaciclib's effect on a potential off-target kinase and observe a high background signal, making the data difficult to interpret.
-
Possible Cause 1: Reagent-Related Issues
-
Troubleshooting Step: Run control experiments. This includes a "no enzyme" control to check for signal generation from the substrate and ATP alone, and a "no substrate" control to assess kinase autophosphorylation. A high signal in the "no enzyme" control suggests interference from Trilaciclib with the detection system.
-
-
Possible Cause 2: Compound Aggregation
-
Troubleshooting Step: Test for aggregation by including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer. If the high background is reduced, it suggests that Trilaciclib may be forming aggregates at the tested concentrations.
-
-
Possible Cause 3: Non-Specific Binding
-
Troubleshooting Step: Ensure that the assay plates used are designed for low non-specific binding. You can also try varying the blocking agents used in your assay buffer.
-
Problem 2: Inconsistent Results in a Cellular Thermal Shift Assay (CETSA)
You are trying to validate the binding of Trilaciclib to a putative off-target in cells using CETSA, but your melt curves are not reproducible.
-
Possible Cause 1: Inefficient Cell Lysis
-
Troubleshooting Step: Ensure complete cell lysis. Repeated freeze-thaw cycles (typically three) are crucial. Incomplete lysis will lead to variable amounts of protein in the soluble fraction, affecting the reproducibility of your results.
-
-
Possible Cause 2: Uneven Heating
-
Troubleshooting Step: Use a thermal cycler with a heated lid for the heat challenge step. This ensures uniform temperature across all samples and prevents evaporation. Ensure that the sample volumes are consistent across all tubes.
-
-
Possible Cause 3: Protein Degradation
-
Troubleshooting Step: Work quickly and keep samples on ice whenever possible. Add protease inhibitors to your lysis buffer immediately before use to prevent protein degradation, which can lead to inconsistent results.
-
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of Trilaciclib against its primary targets and known off-targets.
Table 1: Inhibition of On-Target and Off-Target Kinases by Trilaciclib
| Target Kinase | Activity (IC50 / Kd in nM) | Fold-Selectivity vs. CDK4 (IC50) | Reference |
| Primary Targets | |||
| CDK4/cyclin D1 | 1 | 1x | [1] |
| CDK6/cyclin D3 | 4 | 4x | [1] |
| Off-Target Kinases | |||
| CDK9/cyclin T | ~50 | ~50x | [1] |
| FLT3 | Nanomolar affinity (Kd) | Not specified | [1] |
| NEK10 | Sub-nanomolar affinity (Kd) | Not specified | [1] |
| SNARK (NUAK2) | Sub-nanomolar affinity (Kd) | Not specified | [1] |
Table 2: Inhibition of Drug Transporters and Ion Channels by Trilaciclib
| Off-Target Molecule | IC50 (µM) | Notes | Reference |
| Drug Transporters | |||
| MATE1 | 0.175 | Inhibition may be clinically relevant. | |
| MATE2K | 0.071 | Inhibition may be clinically relevant. | |
| OCT1 | 0.60 | ||
| OCT2 | 0.15 - 4 | Inhibition may be clinically relevant. | |
| Ion Channel | |||
| hERG | ~20 | Low potency, unlikely to be clinically relevant at therapeutic exposures. |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Microfluidic)
This protocol provides a general framework for determining the IC50 of Trilaciclib against a kinase of interest.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of Trilaciclib in 100% DMSO and create a serial dilution series (e.g., 12-point) in kinase buffer.
-
Prepare solutions of the kinase, a suitable substrate peptide, and ATP in kinase buffer.
-
-
Assay Procedure:
-
In a microtiter plate, add the kinase solution to each well.
-
Add the Trilaciclib serial dilutions to the wells. Include a DMSO-only control (vehicle).
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence polarization or luminescence (e.g., ADP-Glo™ assay).
-
Calculate the percentage of inhibition for each Trilaciclib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Trilaciclib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for verifying the direct binding of Trilaciclib to a target protein in intact cells.
-
Cell Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with either a high concentration of Trilaciclib (e.g., 10-20 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and wash them with PBS. Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to your target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensity for your target protein at each temperature.
-
Normalize the intensity of each band to the unheated control (set to 100% soluble).
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and Trilaciclib-treated samples. A rightward shift in the melting curve for the Trilaciclib-treated sample indicates thermal stabilization and confirms target engagement.[4][5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results in Trilaciclib Hydrochloride Experiments
Welcome to the technical support center for Trilaciclib hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and interpreting variable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Trilaciclib is a transient and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] By inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1] This action blocks the release of the E2F transcription factor, which is necessary for the transition from the G1 to the S phase of the cell cycle.[1] The result is a temporary arrest of cells in the G1 phase.[1][2][3] This mechanism is particularly useful for protecting hematopoietic stem and progenitor cells (HSPCs) from the damaging effects of chemotherapy.[1][2]
Q2: Why am I observing high variability in cell viability or IC50 values in my experiments?
Variable results in cell viability assays can stem from several factors. A primary consideration is the type of assay used. For CDK4/6 inhibitors like Trilaciclib, metabolic-based assays (e.g., MTT, MTS, or those measuring ATP levels) can be misleading.[4][5] This is because cells arrested in the G1 phase by Trilaciclib may not divide but can continue to grow in size, leading to an increase in mitochondrial content and ATP production.[4][5] This can mask the true anti-proliferative effect of the compound.
Other potential causes for variability include:
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to significant differences in final cell counts, affecting IC50 calculations.[1]
-
Proliferation Rate: Faster-growing cell lines may appear more resistant in longer-term assays.[1]
-
Rb Protein Status: The efficacy of Trilaciclib is dependent on a functional Rb protein.[1] Cell lines lacking a functional Rb protein (Rb-null) will be resistant to Trilaciclib-induced cell cycle arrest.[1]
Q3: My cell line appears to be resistant to Trilaciclib. What are the potential mechanisms of resistance?
Resistance to Trilaciclib and other CDK4/6 inhibitors can be intrinsic or acquired. The most common mechanisms include:
-
Loss or Inactivation of Rb Protein: As the primary target of the CDK4/6-Cyclin D complex, the absence of a functional Rb protein renders the inhibitor ineffective.[1]
-
Amplification or Activating Mutations of CDK6: Increased levels or activity of CDK6 can overcome the inhibitory effects of Trilaciclib.[1]
-
Increased Drug Efflux: Overexpression of drug transporter proteins can reduce the intracellular concentration of Trilaciclib.[1]
-
Upregulation of Cyclin E-CDK2 Activity: This provides a bypass pathway for cell cycle progression.
Q4: How does Trilaciclib affect the tumor microenvironment?
Trilaciclib has been shown to have immunomodulatory effects on the tumor microenvironment.[6][7][8][9] It can enhance T-cell activation and increase the pool of memory T cells, which are important for long-term immune surveillance.[6][9] Studies have shown that Trilaciclib can increase the ratio of CD8+ T cells to regulatory T cells (Tregs), which is associated with improved clinical outcomes.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Possible Cause | Recommendation & Solution |
| Inappropriate Assay Type | Switch from a metabolic-based assay (MTT, MTS, CellTiter-Glo) to a DNA-based proliferation assay (e.g., CyQUANT, PicoGreen) or direct cell counting.[4][5] |
| Inconsistent Cell Seeding | Ensure precise and consistent cell seeding densities across all plates and experiments. Use a multichannel pipette or an automated cell dispenser for plating.[1] |
| Variable Cell Proliferation Rate | Standardize the duration of the assay. For rapidly proliferating cells, a shorter incubation time may be necessary. |
| Rb Status of Cell Line | Confirm the Rb status of your cell line using Western blot or genomic analysis. Use a known Rb-positive cell line as a positive control.[1] |
| Compound Stability | Prepare fresh dilutions of Trilaciclib for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
Issue 2: No Observable G1 Arrest in Cell Cycle Analysis
| Possible Cause | Recommendation & Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of Trilaciclib for inducing G1 arrest in your specific cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing maximal G1 arrest. |
| Rb-Negative Cell Line | Verify the Rb status of your cell line. Trilaciclib will not induce G1 arrest in Rb-null cells.[1] |
| Flow Cytometry Staining Issues | Ensure proper cell fixation (e.g., with cold 70% ethanol) and staining with a DNA dye like propidium iodide (PI) or DAPI. Include RNase in the staining buffer to remove RNA.[1] |
| Doublets in Flow Cytometry | Gate on single cells during flow cytometry analysis to exclude cell doublets, which can be misinterpreted as G2/M cells.[1] |
Issue 3: No Decrease in Phosphorylated Rb (pRb) in Western Blot
| Possible Cause | Recommendation & Solution |
| Inactive Compound | Verify the activity of your Trilaciclib stock. |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for pRb inhibition. |
| Technical Issues with Western Blot | Ensure efficient protein transfer and use a high-quality, validated primary antibody for phospho-Rb. Optimize antibody concentrations and blocking conditions. |
| Cells Not Actively Proliferating | Ensure that cells are in the logarithmic growth phase before treatment with Trilaciclib. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Trilaciclib
| Target Kinase/Cyclin Complex | IC50 (nM) |
| CDK4/cyclin D1 | 1[10][11] |
| CDK6/cyclin D3 | 4[10][11] |
Table 2: Selectivity of Trilaciclib against other Cyclin-Dependent Kinases
| Kinase | Selectivity vs. CDK4 |
| CDK2 | >1000-fold[12] |
| CDK9 | ~50-fold[12] |
Table 3: Cellular Activity of Trilaciclib
| Cell Line | Assay | Endpoint | Value |
| Hs68 | Cell Cycle Arrest | EC50 | 30 nM[10][11] |
| H929 | Cell Viability | IC50 | 0.72 µM[13] |
| MOLT-4 | Cell Viability | IC50 | 1.56 µM[13] |
| U937 | Cell Viability | IC50 | 1.77 µM[13] |
| JURKAT | Cell Viability | IC50 | 2.97 µM[13] |
| K562 | Cell Viability | IC50 | >10 µM (Resistant)[13] |
Experimental Protocols
Cell Viability Assay (DNA-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Add serial dilutions of Trilaciclib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Staining: Lyse the cells and add a DNA-binding fluorescent dye (e.g., CyQUANT GR dye).
-
Fluorescence Measurement: Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize fluorescence data to the untreated controls and calculate IC50 values.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells and treat with Trilaciclib or vehicle control for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C.[14]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[14]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring at least 10,000-20,000 events per sample.
-
Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Phosphorylated Rb (pRb)
-
Cell Culture and Treatment: Plate cells and allow them to reach logarithmic growth phase. Treat with Trilaciclib or vehicle control for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) for normalization.
Mandatory Visualization
Caption: Trilaciclib inhibits CDK4/6, preventing Rb phosphorylation and G1/S transition.
Caption: Workflow for Western blot analysis of Rb phosphorylation after Trilaciclib treatment.
Caption: A logical workflow for troubleshooting common experimental issues with Trilaciclib.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 3. This compound (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trilaciclib Increases Pool of Memory T Cells in the Tumor [globenewswire.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Trilaciclib Prior to Chemotherapy in Patients with Metastatic Triple-Negative Breast Cancer: Final Efficacy and Subgroup Analysis from a Randomized Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trilaciclib Increases Pool of Memory T Cells in the Tumor Microenvironment Responsible for Long Term Immune Surveillance and Efficacy - BioSpace [biospace.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Trilaciclib Hydrochloride In Vivo Efficacy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of Trilaciclib hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vivo?
This compound is a transient, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3][4] Its primary in vivo function is to induce a temporary G1 phase cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs).[1][2][3] This protective mechanism shields these cells from the cytotoxic effects of chemotherapy, a process known as myelopreservation.[3][5] By arresting the HSPCs in a less vulnerable state, Trilaciclib helps to preserve bone marrow function and reduce chemotherapy-induced myelosuppression, including neutropenia, anemia, and thrombocytopenia.[1][6]
Q2: How does Trilaciclib's mechanism of action differ from other CDK4/6 inhibitors used in cancer therapy?
While other CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib are used for their direct anti-proliferative effects on tumor cells, Trilaciclib is primarily utilized for its myeloprotective qualities when administered before chemotherapy.[5][6] Its transient and reversible nature is key; it temporarily pauses the cell cycle of healthy HSPCs without compromising the anti-tumor efficacy of chemotherapy, especially in tumors with a dysregulated cell cycle, such as those with a loss of the retinoblastoma protein (Rb).[6][7]
Q3: What is the optimal timing for administering Trilaciclib in relation to chemotherapy in vivo?
For maximal myeloprotective efficacy, this compound must be administered prior to chemotherapy.[2][3] Clinical trial protocols specify administering it as a 30-minute intravenous infusion within four hours before the start of each chemotherapy session.[3][6] This timing is critical to ensure that the HSPCs have entered G1 arrest before they are exposed to the cytotoxic agents.
Q4: Does Trilaciclib interfere with the anti-tumor efficacy of chemotherapy?
In extensive-stage small cell lung cancer (ES-SCLC), where tumor cells often have a dysfunctional retinoblastoma (Rb) pathway and are not dependent on CDK4/6 for proliferation, Trilaciclib has been shown to not compromise the anti-tumor effects of chemotherapy.[6][7] Pooled analyses of clinical trials have indicated that tumor response rates, overall survival, and progression-free survival are similar between groups receiving Trilaciclib plus chemotherapy and those receiving chemotherapy alone.[6][8] However, the impact on tumors that are dependent on CDK4/6 for proliferation is a consideration in experimental design.
Q5: Can Trilaciclib's efficacy vary between different tumor models?
Yes, the efficacy of Trilaciclib, particularly its myeloprotective effect without compromising anti-tumor activity, can depend on the specific tumor biology. A meta-analysis has suggested that while Trilaciclib showed clear benefits in reducing chemotherapy-induced myelosuppression in ES-SCLC, the results in a metastatic triple-negative breast cancer (TNBC) trial did not show a similar improvement in myelosuppression endpoints.[9] Interestingly, in TNBC, Trilaciclib has shown a potential for improving overall survival, which may be linked to immune system modulation rather than just myelopreservation.[5][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Suboptimal Myeloprotection (e.g., persistent severe neutropenia) | Incorrect Timing of Administration: Trilaciclib was administered too early, too late, or concurrently with chemotherapy. | Administer Trilaciclib as a 30-minute infusion, completing it within 4 hours before the start of chemotherapy. Ensure precise timing in your experimental protocol. |
| Inadequate Dose: The dose of Trilaciclib may be insufficient for the specific animal model or chemotherapy regimen. | The clinically recommended dose is 240 mg/m².[3][6][11] For preclinical models, dose-finding studies may be necessary. A study in mice showed efficacy at doses of 50-150 mg/kg administered orally.[12] | |
| Tumor Model Specifics: The tumor model may have a unique interaction with the chemotherapy agent that exacerbates myelosuppression beyond what Trilaciclib can mitigate. | Characterize the baseline myelosuppressive effects of the chemotherapy agent alone in your model. Consider adjusting the chemotherapy dose if clinically relevant. | |
| Unexpected Anti-Tumor Effects | Tumor is CDK4/6 Dependent: The tumor cells in your model rely on CDK4/6 for proliferation, and Trilaciclib is inhibiting their growth directly. | This may be a desired outcome, but if the goal is to study only the myeloprotective effects, select a tumor model with a dysregulated cell cycle (e.g., Rb-null). |
| Variability in Efficacy Between Studies | Different Chemotherapy Regimens: The type and dose of chemotherapy can influence the degree of myelosuppression and Trilaciclib's protective capacity. | Standardize the chemotherapy regimen across all experimental groups. Refer to established protocols from clinical trials for relevant combinations (e.g., platinum/etoposide or topotecan).[6] |
| Differences in Animal Models: Strain, age, and sex of the animals can affect drug metabolism and hematopoietic response.[11] | Clearly report the specifications of the animal model used. Conduct pilot studies to establish baseline hematopoietic values and response to treatment. | |
| Immune-Related Observations | Modulation of the Tumor Microenvironment: Trilaciclib may protect and enhance the function of immune cells, such as T-cells.[10][13] | If observing unexpected immune responses, consider incorporating immune cell profiling (e.g., flow cytometry of peripheral blood or tumor-infiltrating lymphocytes) into your experimental design. |
Quantitative Data Summary
Table 1: Clinical Efficacy of Trilaciclib in Extensive-Stage Small Cell Lung Cancer (Pooled Data from 3 Phase II Trials)
| Endpoint | Trilaciclib + Chemotherapy (n=123) | Placebo + Chemotherapy (n=119) | P-value |
| Severe Neutropenia (Cycle 1) | |||
| Percentage of Patients | 11.4% | 52.9% | < 0.0001[6] |
| Mean Duration (days) | 0 | 4 | < 0.0001[6] |
| Supportive Care Interventions | |||
| G-CSF Administration | 28.5% | 56.3% | < 0.0001[14] |
| Grade 3/4 Anemia | 20.3% | 31.9% | 0.0279[14] |
| Tumor Efficacy | |||
| Objective Response Rate | 49.1% | 51.8% | Not Statistically Significant[6] |
Experimental Protocols
Protocol 1: In Vivo Myeloprotection Study in a Mouse Model
-
Animal Model: Utilize an appropriate mouse strain (e.g., C57BL/6) with a syngeneic tumor model (e.g., one that is Rb-deficient to mimic ES-SCLC).
-
Group Allocation: Randomly assign mice to experimental groups:
-
Vehicle Control
-
Chemotherapy Alone
-
Trilaciclib Alone
-
Trilaciclib + Chemotherapy
-
-
Trilaciclib Administration:
-
Reconstitute this compound in a suitable vehicle (e.g., sterile water for injection).
-
Administer Trilaciclib at a predetermined dose (e.g., 150 mg/kg) via oral gavage or an equivalent intravenous dose.[12]
-
Administer Trilaciclib 4 hours prior to chemotherapy administration.
-
-
Chemotherapy Administration:
-
Administer the selected chemotherapy agent (e.g., etoposide, carboplatin) via the appropriate route (e.g., intraperitoneal or intravenous injection).
-
-
Monitoring and Endpoints:
-
Monitor animal health daily (body weight, clinical signs).
-
Collect peripheral blood samples at baseline and at specified time points post-chemotherapy (e.g., days 3, 7, 14, 21) for complete blood counts (CBCs) to assess neutrophil, platelet, and red blood cell levels.
-
Measure tumor volume at regular intervals.
-
At the end of the study, harvest bone marrow for analysis of hematopoietic stem and progenitor cell populations via flow cytometry.
-
Visualizations
Caption: Mechanism of Trilaciclib-mediated myeloprotection.
Caption: In vivo experimental workflow for Trilaciclib administration.
References
- 1. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 2. cosela.com [cosela.com]
- 3. drugs.com [drugs.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Effects of Trilaciclib on Chemotherapy-Induced Myelosuppression and Patient-Reported Outcomes in Patients with Extensive-Stage Small Cell Lung Cancer: Pooled Results from Three Phase II Randomized, Double-Blind, Placebo-Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. g1therapeutics.com [g1therapeutics.com]
- 11. Population pharmacokinetics and exposure-response of trilaciclib in extensive-stage small cell lung cancer and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
Minimizing Trilaciclib hydrochloride toxicity in animal research
Welcome to the technical support center for the use of Trilaciclib hydrochloride in animal research. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing toxicity and optimizing the efficacy of Trilaciclib in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its primary mechanism involves inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs).[3][4] This transient arrest protects these cells from the cytotoxic effects of chemotherapy, a process known as myelopreservation.[4][5]
Q2: What is the intended pharmacological effect of Trilaciclib in animal models of cancer chemotherapy?
A2: The intended effect is to mitigate chemotherapy-induced myelosuppression.[4] By transiently arresting HSPCs in the G1 phase, Trilaciclib shields them from the damaging effects of chemotherapy agents that target rapidly dividing cells.[3] This leads to a reduction in the severity and duration of neutropenia, anemia, and thrombocytopenia.[3]
Q3: Does Trilaciclib protect tumor cells from chemotherapy?
A3: There is a theoretical concern that Trilaciclib could protect tumor cells. However, its effect is dependent on the retinoblastoma (Rb) protein.[3] In Rb-deficient tumor models, such as small cell lung cancer (SCLC), Trilaciclib has been shown to have no direct effect on tumor cell proliferation.[3] Therefore, it selectively protects hematopoietic cells without compromising the anti-tumor efficacy of chemotherapy in these models.
Q4: How is this compound typically formulated and administered in animal studies?
A4: For intravenous (IV) administration in animal studies, this compound can be formulated in a 5% dextrose solution.[1] Oral formulations have also been used in mice, typically as a suspension in 0.5% methylcellulose with 0.1% Tween 80 in water.[1]
Troubleshooting Guides
Issue 1: Unexpectedly Severe Myelosuppression or Lack of Efficacy
Potential Causes:
-
Dosing and Timing: The efficacy of Trilaciclib is highly dependent on the timing of administration relative to chemotherapy.
-
Animal Strain Variability: Different strains of mice or rats may exhibit varied responses to both Trilaciclib and chemotherapy.[6]
-
Formulation Issues: Improperly prepared or stored Trilaciclib formulation can lead to reduced potency.
Troubleshooting Steps:
-
Verify Administration Protocol:
-
Review Dosing Calculations: Double-check all dose calculations based on the animal's body weight.
-
Assess Formulation Integrity:
-
Prepare fresh formulations for each experiment.
-
Ensure the vehicle used is appropriate and has been validated.
-
-
Consider Animal Strain: If variability persists, consider conducting a pilot study to establish the optimal dose and timing for the specific animal strain being used.
Issue 2: Injection Site Reactions (ISRs)
Injection site reactions, such as erythema and swelling, are more commonly observed in dogs than in rats.[3]
Potential Causes:
-
High Drug Concentration: A high concentration of the drug at the injection site can cause local irritation.[8]
-
Improper Injection Technique: Incorrect needle placement or rapid injection can lead to tissue damage.[9]
-
Contamination: Bacterial contamination of the injection solution or site can cause inflammation.[8]
Troubleshooting Steps:
-
Optimize Injection Technique:
-
Rotate Injection Sites: In studies requiring multiple injections, rotate the sites to allow for tissue recovery.[8]
-
Maintain Aseptic Technique: Ensure the injection solution and the injection site are sterile to prevent infection.[8]
-
Monitor and Document:
Issue 3: Cardiovascular Effects (Increased Heart Rate)
An increase in heart rate has been observed in dogs following Trilaciclib administration.[3][10]
Potential Causes:
-
Dose-Dependent Effect: The increase in heart rate is a dose-related pharmacological effect of Trilaciclib.
Troubleshooting and Monitoring Steps:
-
Monitor Cardiovascular Parameters:
-
Dose Adjustment: If the increased heart rate is associated with adverse clinical signs, consider a dose reduction in subsequent experiments, if compatible with the study's objectives.
-
Establish a No-Observed-Adverse-Effect Level (NOAEL): In toxicology studies, determine the NOAEL for cardiovascular effects to guide the selection of safe doses for efficacy studies. The NOAEL for cardiac safety in dogs was established at exposures roughly equivalent to the maximum recommended human dose (MRHD).[3]
Quantitative Data Summary
Table 1: Preclinical Toxicology of this compound
| Species | Route of Administration | Dose | Observed Toxicities | NOAEL (No-Observed-Adverse-Effect Level) |
| Rat | Intravenous (IV) | 10 mg/kg/day | Slight hematological changes. | 10 mg/kg/day |
| 25 mg/kg/day | Marked reductions in neutrophils (↓60%) and lymphocytes (↓77%). Considered adverse. | |||
| Injection site reactions were uncommon.[3] | ||||
| Dog | Intravenous (IV) | ≥ 15 mg/kg (single dose) | Increased heart rate of 30-60 bpm, resolving within 1.5-3.5 hours.[3][10] | 5 mg/kg (for cardiovascular effects in a single-dose study)[3] |
| 15 mg/kg/day (7 days) | No heart rate effects observed on day 7.[3] Injection site reactions were common.[3] | 15 mg/kg (for cardiac safety in a 7-day study)[3] |
Experimental Protocols
Protocol 1: Intravenous Administration of Trilaciclib in Mice
Materials:
-
This compound
-
5% Dextrose for injection
-
Sterile vials and syringes
-
0.2 or 0.22 micron in-line filter[7]
-
Animal restraint device
Procedure:
-
Formulation: Reconstitute this compound in 5% Dextrose to the desired concentration. Ensure the final solution is clear.
-
Animal Preparation: Acclimatize mice to the laboratory environment. Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Administration:
-
Manually restrain the mouse. The lateral tail vein is commonly used for IV injections.[11]
-
The maximum volume for a bolus injection is 5 ml/kg. For continuous infusion, the maximum volume is 4 ml/kg/hour.[11]
-
Administer the Trilaciclib solution as a 30-minute IV infusion using an infusion pump.[7]
-
The infusion should be completed no more than 4 hours prior to the administration of the chemotherapeutic agent.[7]
-
-
Post-Administration Monitoring: Observe the animal for any immediate adverse reactions. Monitor for signs of distress and injection site reactions.
Protocol 2: Monitoring for Cardiovascular Effects in Dogs
Materials:
-
Telemetry system or ECG machine
-
Veterinary monitoring equipment (for heart rate, blood pressure)
-
Animal restraint slings
Procedure:
-
Baseline Measurement: Prior to Trilaciclib administration, obtain baseline cardiovascular measurements, including heart rate and ECG readings.
-
Trilaciclib Administration: Administer this compound intravenously as per the study protocol.
-
Post-Dose Monitoring:
-
Continuously monitor heart rate for at least 4 hours post-infusion, with particular attention to the first 3.5 hours.[10]
-
Record ECG readings at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes post-dose).
-
Observe the animal for any clinical signs of cardiovascular distress, such as changes in respiration or mucous membrane color.
-
-
Data Analysis: Compare post-dose cardiovascular parameters to baseline values to quantify the extent and duration of any changes.
Visualizations
Caption: Mechanism of Trilaciclib-mediated myelopreservation.
Caption: Troubleshooting workflow for common Trilaciclib-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucsb.edu [research.ucsb.edu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Myelopreservation with the CDK4/6 inhibitor trilaciclib in patients with small-cell lung cancer receiving first-line chemotherapy: a phase Ib/randomized phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Drug–Drug Interaction Studies Between Trilaciclib and Midazolam, Metformin, Rifampin, Itraconazole, and Topotecan in Healthy Volunteers and Patients with Extensive-Stage Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. drugs.com [drugs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Investigating Mechanisms of Resistance to Trilaciclib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating mechanisms of resistance to Trilaciclib hydrochloride. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Trilaciclib and how does this relate to resistance?
A1: Trilaciclib is a transient inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2] Its primary clinical application is in myelopreservation, where it temporarily arrests hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, thereby protecting them from the damaging effects of chemotherapy.[1][2] Resistance to Trilaciclib, in the context of cancer cells, would imply the cell's ability to bypass this G1 arrest and continue proliferating. This can occur through various alterations in the cell cycle machinery or the activation of compensatory signaling pathways.
Q2: What are the known or suspected mechanisms of resistance to CDK4/6 inhibitors like Trilaciclib?
A2: While research specifically on acquired resistance to Trilaciclib is emerging, the mechanisms are expected to be similar to other CDK4/6 inhibitors. These can be broadly categorized into two groups:
-
Cell Cycle-Related Resistance:
-
Loss of Retinoblastoma (Rb) protein: The Rb protein is a key substrate of CDK4/6. Its loss makes the cell cycle independent of CDK4/6 activity.[3]
-
Amplification or overexpression of CDK4 or CDK6: Increased levels of the target kinases can overcome the inhibitory effect of the drug.[3]
-
Overexpression of Cyclin D or Cyclin E: These proteins partner with and activate CDKs. Their upregulation can drive the cell cycle forward despite CDK4/6 inhibition.[4]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR pathway activation: This pathway can promote cell proliferation and survival, bypassing the G1 arrest induced by CDK4/6 inhibitors.[3]
-
Q3: Are there any cell lines known to be intrinsically resistant to Trilaciclib?
A3: Yes, the chronic myeloid leukemia (CML) cell line K562 has been shown to be resistant to Trilaciclib-induced apoptosis.[5] In these cells, Trilaciclib treatment leads to senescence rather than cell death.[5] This cell line can serve as a useful tool for studying the downstream effects of Trilaciclib in a resistant setting.
Troubleshooting Experimental Assays
Cell Viability and IC50 Determination
Q4: My cell viability assay (e.g., MTT, MTS) shows a minimal decrease in viability even at high concentrations of Trilaciclib. What could be the reason?
A4: There are several potential reasons for this observation:
-
Intrinsic Resistance: The cell line you are using may be intrinsically resistant to Trilaciclib, similar to the K562 cell line.[5] Consider the Rb status of your cells, as Rb-negative cells are typically resistant to CDK4/6 inhibitors.[4]
-
Suboptimal Assay Conditions: Ensure that the cell seeding density, drug incubation time, and assay reagent concentrations are optimized for your specific cell line.
-
Drug Inactivity: Verify the integrity and concentration of your Trilaciclib stock solution.
-
Acquired Resistance: If you are working with a cell line that was previously sensitive, it may have developed acquired resistance.
| Troubleshooting Steps for Unexpected Cell Viability Results |
| Problem |
| No significant decrease in cell viability |
Cell Cycle Analysis
Q5: I am not observing the expected G1 arrest in my cell cycle analysis after Trilaciclib treatment. What should I check?
A5: A lack of G1 arrest can be indicative of resistance or experimental issues:
-
Mechanism of Resistance: The cells may have a resistance mechanism that allows them to bypass G1 arrest, such as Rb loss or activation of the PI3K/AKT pathway.
-
Insufficient Drug Concentration or Incubation Time: The concentration of Trilaciclib or the duration of treatment may not be sufficient to induce a robust G1 arrest in your cell line.
-
Cell Fixation and Staining Issues: Improper cell fixation or staining with a DNA dye (e.g., propidium iodide) can lead to poor quality histograms and inaccurate cell cycle phase determination.
| Troubleshooting Cell Cycle Analysis |
| Problem |
| No G1 arrest observed |
Western Blot Analysis
Q6: I am trying to assess the phosphorylation of Rb (pRb) by Western blot, but the results are inconclusive. What could be wrong?
A6: Western blotting for pRb can be challenging. Here are some common issues and solutions:
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of Rb.
-
Protein Extraction and Handling: Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of Rb during sample preparation.
-
Low Protein Expression: Rb is a nuclear protein, and its expression levels can vary between cell lines. Ensure you are loading sufficient protein.
-
Drug Treatment Conditions: The timing of cell lysis after Trilaciclib treatment is crucial to observe changes in pRb levels.
| Troubleshooting Western Blot for pRb |
| Problem |
| Weak or no pRb signal |
| Inconsistent pRb levels |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to Trilaciclib's activity.
Table 1: In Vitro IC50 Values of Trilaciclib in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HS68 | Fibroblast | 0.03 | [6] |
| WM2664 | Melanoma | Not specified | [6] |
| K562 | Chronic Myeloid Leukemia | >10 (Resistant) | [5] |
| U937 | Acute Myeloid Leukemia | ~1.77 | [5] |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~1.56 | [5] |
| H929 | Multiple Myeloma | ~0.72 | [5] |
Table 2: In Vitro Inhibitory Activity of Trilaciclib against CDK Enzymes
| Enzyme | IC50 (nM) | Reference |
| CDK4 | 1 | [6] |
| CDK6 | 4 | [6] |
Experimental Protocols
Protocol 1: Generation of Trilaciclib-Resistant Cell Lines
This protocol describes a common method for developing acquired resistance in a cancer cell line through continuous, dose-escalating exposure to Trilaciclib.
-
Determine the initial IC50: Establish the baseline sensitivity of the parental cell line to Trilaciclib by performing a cell viability assay and calculating the IC50 value.
-
Initial Chronic Exposure: Culture the parental cells in media containing Trilaciclib at a concentration equal to the IC20-IC30 (the concentration that inhibits growth by 20-30%).
-
Monitor and Passage: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Passage the cells when they reach 70-80% confluency. Expect initial cell death.
-
Dose Escalation: Once the cells adapt and resume a steady proliferation rate, gradually increase the concentration of Trilaciclib in the culture medium (e.g., by 1.5 to 2-fold increments).
-
Establishment of Resistance: Continue this process of dose escalation until the cells are able to proliferate in a significantly higher concentration of Trilaciclib compared to the initial IC50.
-
Characterization: Regularly assess the IC50 of the resistant population to quantify the degree of resistance. Once a stable resistant line is established, perform molecular and cellular analyses to investigate the underlying resistance mechanisms.
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of Trilaciclib concentrations (and a vehicle control) for the desired incubation period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the log of Trilaciclib concentration to determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture cells to approximately 60-70% confluency and treat with Trilaciclib or vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any non-viable cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanisms of Trilaciclib action and potential resistance.
Caption: Workflow for investigating acquired resistance to Trilaciclib.
References
- 1. Frontiers | The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 2. onclive.com [onclive.com]
- 3. g1therapeutics.com [g1therapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloprotective Effects of Trilaciclib Among Patients with Small Cell Lung Cancer at Increased Risk of Chemotherapy-Induced Myelosuppression: Pooled Results from Three Phase 2, Randomized, Double-Blind, Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Trilaciclib hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Trilaciclib hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure reliable experimental outcomes.
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Unopened Vial (Lyophilized Powder) | 20°C to 25°C (68°F to 77°F) | Refer to manufacturer's expiry date. | Excursions permitted between 15°C and 30°C (59°F and 86°F).[1] |
| Reconstituted Solution (in vial) | 20°C to 25°C (68°F to 77°F) | Up to 4 hours | Do not refrigerate or freeze.[1][2] |
| Diluted Solution (in 0.9% NaCl IV bag) | 20°C to 25°C (68°F to 77°F) | Up to 8 hours (PVC, EVA, PO bags) or 4 hours (PO/PA bags) | Do not refrigerate or freeze.[1] |
| Diluted Solution (in 5% Dextrose IV bag) | 20°C to 25°C (68°F to 77°F) | Up to 12 hours | Do not refrigerate or freeze.[1] |
| In Solvent (for research) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (for research) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
This section addresses common problems that may arise during the handling and use of this compound in a laboratory setting.
Guide 1: Reconstitution and Solubility Issues
| Issue | Possible Cause | Suggested Solution |
| Foaming upon reconstitution | Vigorous shaking of the vial.[2] | Gently swirl the vial for up to 3 minutes until the lyophilized cake is completely dissolved. Do not shake. If foam forms, let the vial stand for about 5 minutes for it to subside.[2] |
| Precipitation in cell culture media | The concentration of this compound exceeds its solubility limit in the aqueous environment of the media. | Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤ 0.5%). Prepare intermediate dilutions in culture medium before adding to the final culture volume. |
| Incomplete dissolution of the lyophilized powder | Insufficient swirling or incorrect reconstitution volume. | Ensure the correct volume of a suitable vehicle (e.g., 0.9% Sodium Chloride Injection or 5% Dextrose Injection) is added.[2] Swirl the vial gently for up to 3 minutes, ensuring the entire lyophilized cake is in contact with the solvent.[2] |
| Cloudy or discolored reconstituted solution | Potential degradation or contamination of the product. | Do not use the solution if it is discolored, cloudy, or contains visible particulates. A properly reconstituted solution should be clear and yellow.[2] |
Guide 2: Inconsistent In Vitro Assay Results
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability/proliferation assays (e.g., MTT, XTT) | Trilaciclib is primarily cytostatic, not cytotoxic, which can lead to misleading results in metabolic-based assays. | Consider using cell counting-based assays (e.g., Trypan blue exclusion) or assays that measure DNA synthesis (e.g., BrdU incorporation) for a more accurate assessment of proliferation. |
| Lack of expected G1 cell cycle arrest in flow cytometry | 1. The cell line used may be Rb-negative, as the effect of Trilaciclib is dependent on a functional Rb signaling pathway.[3] 2. Insufficient drug concentration or incubation time. | 1. Confirm the Rb status of your cell line. Use an Rb-positive cell line as a positive control. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration for observing G1 arrest. A 24-hour treatment is often sufficient. |
| Inconsistent inhibition of phosphorylated Rb (pRb) in Western Blots | 1. Suboptimal antibody performance. 2. Cells were not in a logarithmic growth phase at the time of treatment. 3. Technical issues with protein transfer or detection. | 1. Validate and titrate the phospho-Rb antibody. Use a positive control cell line known to be sensitive to CDK4/6 inhibitors. 2. Ensure cells are seeded at an appropriate density to be actively proliferating during the experiment. 3. Verify protein transfer using Ponceau S staining and optimize antibody concentrations and incubation times. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound for in vitro experiments? A1: For most research applications, this compound can be dissolved in DMSO to prepare a stock solution. Due to its low aqueous solubility, direct dissolution in aqueous buffers is not recommended. For a 10 mM stock solution, for example, you can dissolve the appropriate mass of this compound in DMSO. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[4]
Q2: How should I store the stock solution? A2: Once the stock solution is prepared, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.
Q3: What are the visual signs of this compound degradation? A3: As a lyophilized powder, any change in color from the expected yellow, or any clumping or signs of moisture, may indicate degradation. A freshly reconstituted solution should be a clear, yellow solution. Any discoloration, cloudiness, or the presence of particulates suggests that the compound may be compromised and should not be used.[2]
Q4: Can I use a different solvent to reconstitute the lyophilized powder for in vitro use? A4: While the clinical formulation is reconstituted with 0.9% sodium chloride or 5% dextrose, for laboratory research, preparing a concentrated stock in a solvent like DMSO is common practice. It is important to ensure the final concentration of the solvent in your experimental setup is compatible with your cell line and assay.
Q5: Is this compound light-sensitive? A5: While specific data on light sensitivity is not prominently available, it is good laboratory practice to store all chemical compounds, including this compound, protected from light, especially for long-term storage.
Experimental Protocols
Protocol: Cell Proliferation Assay Using Cell Counting
This protocol provides a method to assess the cytostatic effect of this compound on a retinoblastoma (Rb)-positive cancer cell line.
Materials:
-
Rb-positive cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding: Seed the cells in a 24-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5 x 10^4 cells/well). Allow the cells to adhere overnight.
-
Drug Treatment: The following day, prepare serial dilutions of this compound in complete culture medium from your stock solution. The final concentrations should typically range from 10 nM to 1000 nM.[5] Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
Cell Counting: At each time point, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and take an aliquot for counting.
-
Mix the cell suspension with an equal volume of Trypan blue solution.
-
Count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the cell number for each concentration and time point. Plot the cell number against the drug concentration to determine the inhibitory effect.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the CDK4/6-Rb-E2F signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Controlling for Variability in Trilaciclib Hydrochloride Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trilaciclib hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for variability in your experiments and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Trilaciclib is a transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3][4] By inhibiting CDK4/6, Trilaciclib temporarily arrests hematopoietic stem and progenitor cells (HSPCs) and lymphocytes in the G1 phase of the cell cycle.[1][3][5] This G1 arrest protects these cells from the damaging effects of chemotherapy, which primarily targets rapidly dividing cells.[1][3] This mechanism is key to its myeloprotective effects, helping to reduce chemotherapy-induced myelosuppression.[1][6][7][8]
Q2: What are the approved clinical uses for Trilaciclib?
Trilaciclib is an FDA-approved treatment used to decrease the incidence of chemotherapy-induced myelosuppression in adult patients with extensive-stage small cell lung cancer (ES-SCLC) receiving certain chemotherapy regimens.[2][6] It is administered as an intravenous infusion prior to chemotherapy.[2][3]
Q3: Does Trilaciclib interfere with the anti-tumor efficacy of chemotherapy?
Clinical studies have shown that Trilaciclib does not appear to compromise the anti-tumor efficacy of chemotherapy.[7][8][9] Pooled analyses of clinical trials have indicated similar objective response rates, progression-free survival, and overall survival between patients receiving Trilaciclib with chemotherapy and those receiving chemotherapy with a placebo.[8][9] Preclinical studies also support that transient CDK4/6 inhibition does not antagonize the intended cytotoxic effects of chemotherapy on tumor cells.[9]
Q4: What is the recommended dosing and administration of Trilaciclib in clinical settings?
The typical recommended dose of Trilaciclib is 240 mg/m², administered as a 30-minute intravenous infusion within four hours before the start of chemotherapy on each day that chemotherapy is given.[2][6]
Troubleshooting Guide
Issue 1: High Variability in In Vitro Cell-Based Assay Results (e.g., IC50 values)
High variability in in vitro assays can obscure the true effect of Trilaciclib. Here are common causes and solutions:
| Possible Cause | Recommendation |
| Inconsistent Cell Seeding Density | The initial number of cells seeded can significantly affect the final cell count and, consequently, the calculated IC50 values. Ensure a consistent and optimized cell seeding density across all wells and experiments.[10] |
| Cell Line Proliferation Rate | Faster-growing cell lines may appear more resistant in longer-term assays. Consider the doubling time of your specific cell line when designing the assay duration. |
| Technical Errors | Inaccurate pipetting, "edge effects" in multi-well plates, or improper reagent mixing can introduce significant variability.[10] Use calibrated pipettes, avoid using the outer wells of plates if edge effects are suspected, and ensure thorough mixing of all solutions. |
| Cell Passage Number | Cell characteristics can change with increasing passage numbers. Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.[11] |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular responses and affect assay results. Regularly test your cell cultures for mycoplasma. |
Issue 2: Inconsistent Myeloprotective Effects Observed in Preclinical Models
Variability in the myeloprotective effects of Trilaciclib in animal models can arise from several factors:
| Possible Cause | Recommendation |
| Timing of Trilaciclib Administration | The protective effect of Trilaciclib is transient. The timing of administration relative to chemotherapy is critical. Ensure the administration schedule is consistent and optimized to align with the peak protective window. |
| Chemotherapy Regimen and Dose | The type and dose of the chemotherapeutic agent can influence the degree of myelosuppression and the observable protective effect of Trilaciclib. Use a consistent chemotherapy regimen and dose for all animals within a study group. |
| Animal Strain, Age, and Health Status | Baseline hematopoietic function can vary between different animal strains and can be affected by age and overall health. Use age-matched animals of the same strain and ensure they are in good health before starting the experiment. |
| Pharmacokinetics of Trilaciclib | The absorption, distribution, metabolism, and excretion (ADME) of Trilaciclib can vary. Monitor plasma levels of Trilaciclib to ensure consistent exposure across animals. |
Issue 3: Difficulty Interpreting Immune-Modulatory Effects
Trilaciclib has been shown to have immune-modulatory effects, but these can be complex to dissect.
| Possible Cause | Recommendation |
| Heterogeneity of Immune Cell Populations | The composition of immune cell populations can vary significantly between individuals. Use multi-parameter flow cytometry to comprehensively phenotype immune cell subsets (e.g., T-cell subsets, myeloid-derived suppressor cells).[5][12] |
| Timing of Sample Collection | Immune responses are dynamic. The timing of blood or tissue sampling relative to Trilaciclib and chemotherapy administration is crucial. Establish a consistent sampling schedule to capture the desired immune response phase. |
| Functional State of Immune Cells | Beyond just cell numbers, the functional state of immune cells is important. Perform functional assays, such as cytokine production or T-cell activation assays, to assess immune cell activity.[5][12] |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials involving Trilaciclib.
Table 1: Myeloprotective Efficacy of Trilaciclib in Extensive-Stage Small Cell Lung Cancer (ES-SCLC)
| Outcome | Trilaciclib + Chemotherapy | Placebo + Chemotherapy | P-value | Reference |
| Percentage of Patients with Severe Neutropenia (Cycle 1) | 11.4% | 52.9% | < 0.0001 | [7] |
| Mean Duration of Severe Neutropenia (Cycle 1) | 0 days | 4 days | < 0.0001 | [7] |
| Objective Response Rate | 49.1% | 51.8% | Not Significant | [7] |
Table 2: Real-World Outcomes of Trilaciclib in ES-SCLC
| Outcome | Trilaciclib Cohorts (Weighted Average) | Historical Non-Trilaciclib Cohorts | Reference |
| Prevalence of Grade ≥3 Myelosuppressive HAEs (≥1 lineage) | 40.5% | 58.8% | [13][14] |
| Prevalence of Grade ≥3 Myelosuppressive HAEs (≥2 lineages) | 14.5% | 28.0% | [13][14] |
| Prevalence of Grade ≥3 Myelosuppressive HAEs (all 3 lineages) | 7.5% | 13.0% | [13][14] |
Experimental Protocols & Visualizations
Trilaciclib's Mechanism of Action: CDK4/6 Signaling Pathway
Trilaciclib inhibits CDK4/6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb bound to the E2F transcription factor, thereby halting the cell cycle in the G1 phase.
Caption: Trilaciclib inhibits CDK4/6, preventing Rb phosphorylation and G1/S transition.
Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
This workflow outlines the key steps to assess Trilaciclib-induced G1 cell cycle arrest.
References
- 1. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. cosela.com [cosela.com]
- 4. Facebook [cancer.gov]
- 5. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer | springermedizin.de [springermedizin.de]
- 6. Trilaciclib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Frontiers | The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 9. Myeloprotective Effects of Trilaciclib Among Patients with Small Cell Lung Cancer at Increased Risk of Chemotherapy-Induced Myelosuppression: Pooled Results from Three Phase 2, Randomized, Double-Blind, Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-World Outcomes of Trilaciclib Among Patients with Extensive-Stage Small Cell Lung Cancer Receiving Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
Validation & Comparative
Validating the Myeloprotective Effects of Trilaciclib Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trilaciclib hydrochloride's myeloprotective performance against placebo, supported by experimental data from pivotal clinical trials. It is intended to inform researchers, scientists, and drug development professionals on the validation of this first-in-class myeloprotection therapy.
Trilaciclib (brand name COSELA®) is an intravenous cyclin-dependent kinase 4/6 (CDK4/6) inhibitor.[1][2][3][4] It is designed to protect hematopoietic stem and progenitor cells (HSPCs) in the bone marrow from damage caused by chemotherapy.[5][6][7] This is achieved by transiently arresting the HSPCs in the G1 phase of the cell cycle, making them less susceptible to the cytotoxic effects of chemotherapy.[1][7][8]
Comparative Performance Data
The efficacy of Trilaciclib in reducing chemotherapy-induced myelosuppression (CIM) has been demonstrated in several randomized, double-blind, placebo-controlled phase 2 clinical trials in patients with extensive-stage small cell lung cancer (ES-SCLC).[2][5][9] The following tables summarize the key quantitative data from a pooled analysis of three of these trials (NCT02499770, NCT03041311, NCT02514447), which included 123 patients receiving Trilaciclib and 119 receiving placebo.[5][10]
Table 1: Neutrophil-Related Endpoints
| Endpoint | Trilaciclib (n=123) | Placebo (n=119) | p-value |
| Occurrence of Severe Neutropenia (SN) | 11.4% | 52.9% | < 0.0001 |
| Mean Duration of SN in Cycle 1 (days) | 0 | 4 | < 0.0001 |
| Occurrence of Febrile Neutropenia (FN) | 3.22% | 6.72% | 0.47 |
| G-CSF Administration | 28.5% | 56.3% | < 0.0001 |
SN was defined as an absolute neutrophil count < 0.5 x 10⁹ cells/L.[2]
Table 2: Red Blood Cell (RBC) and Platelet-Related Endpoints
| Endpoint | Trilaciclib (n=123) | Placebo (n=119) | p-value |
| RBC Transfusions on/after Week 5 | 14.6% | 26.1% | 0.0252 |
| Grade 3/4 Anemia | 20.5% | 38.2% | - |
| Grade 3/4 Thrombocytopenia | - | - | - |
| Platelet Transfusions | 10.4% | 10.2% | - |
Data on Grade 3/4 thrombocytopenia and a direct p-value for Grade 3/4 anemia were not available in the pooled analysis summary but meta-analyses have shown a significant reduction in severe anemia and thrombocytopenia with Trilaciclib.[3][4]
Mechanism of Action: Signaling Pathway
Trilaciclib's myeloprotective effect is mediated through the inhibition of CDK4/6, which are key regulators of the cell cycle. The following diagram illustrates this pathway.
Caption: Trilaciclib inhibits CDK4/6, causing a transient G1 arrest in HSPCs.
Experimental Protocols
The clinical validation of Trilaciclib's myeloprotective effects was primarily conducted through randomized, double-blind, placebo-controlled phase 2 trials. Below are the generalized methodologies for the key experiments cited.
Pivotal Study Design (Based on NCT03041311)[2]
-
Objective: To evaluate the myeloprotective efficacy and safety of Trilaciclib administered prior to a chemotherapy regimen in patients with ES-SCLC.
-
Patient Population: Eligible patients had a confirmed diagnosis of ES-SCLC with measurable disease and an ECOG performance status of 0 to 2. Patients with symptomatic brain metastases or prior systemic therapy for ES-SCLC were excluded.[2]
-
Treatment Regimen:
-
Primary Endpoints:
-
Secondary Endpoints:
-
Assessments:
-
Complete blood counts with differentials were performed at baseline and regularly throughout the treatment cycles.
-
Adverse events were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
The need for supportive care interventions (G-CSF, RBC transfusions, etc.) was documented.
-
Experimental Workflow
The following diagram outlines the typical experimental workflow in the clinical trials.
Caption: Generalized workflow for clinical trials of Trilaciclib.
Comparison with Other Alternatives
Direct head-to-head clinical trials comparing Trilaciclib with other myeloprotective agents are limited. The current standard of care for managing CIM often involves reactive measures such as the administration of growth factors like granulocyte colony-stimulating factors (G-CSFs) and erythropoiesis-stimulating agents (ESAs), or blood transfusions.[11][12]
Trilaciclib offers a proactive, multilineage myeloprotection approach, in contrast to the single-lineage and reactive nature of G-CSFs and ESAs.[13] Pooled data from the phase 2 trials showed that patients receiving Trilaciclib had a significantly lower need for G-CSF administration and RBC transfusions compared to the placebo group.[12] This suggests that by proactively protecting the bone marrow, Trilaciclib can reduce the need for subsequent supportive care interventions.
Conclusion
The experimental data from randomized controlled trials robustly validate the myeloprotective effects of this compound. When administered prior to chemotherapy, Trilaciclib has been shown to significantly reduce the incidence and duration of severe neutropenia, as well as the need for supportive care interventions such as G-CSF and red blood cell transfusions, when compared to placebo. Its unique mechanism of transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle provides a proactive and multilineage approach to mitigating chemotherapy-induced myelosuppression. For researchers and drug development professionals, Trilaciclib represents a significant advancement in supportive care for cancer patients undergoing chemotherapy.
References
- 1. COSELA (trilaciclib) for the Treatment of Chemotherapy-Induced Myelosuppression [clinicaltrialsarena.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Frontiers | The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 4. The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Myeloprotective Effects of Trilaciclib Among Patients with Small Cell Lung Cancer at Increased Risk of Chemotherapy-Induced Myelosuppression: Pooled Results from Three Phase 2, Randomized, Double-Blind, Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 8. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Trilaciclib prior to chemotherapy reduces the usage of supportive care interventions for chemotherapy-induced myelosuppression in patients with small cell lung cancer: Pooled analysis of three randomized phase 2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cosela.com [cosela.com]
Comparative Analysis of Trilaciclib and Other CDK4/6 Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparison of Trilaciclib and other prominent CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—tailored for researchers, scientists, and drug development professionals. We delve into their distinct mechanisms of action, comparative efficacy based on clinical trial data, and the experimental protocols utilized in their evaluation.
The CDK4/6 Signaling Pathway and its Inhibition
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[1] In response to mitogenic signals, D-type cyclins bind to and activate CDK4/6.[2] This complex then phosphorylates the retinoblastoma protein (Rb), a tumor suppressor.[3][4] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation.[2][5] In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth.[6][7] CDK4/6 inhibitors work by blocking the kinase activity of the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and inducing a G1 cell cycle arrest.[3][5]
Distinct Mechanisms of Action
While all four compounds inhibit CDK4/6, Trilaciclib has a unique mechanism of action and clinical application focused on myelopreservation.
Trilaciclib: Trilaciclib is a transient and reversible intravenous CDK4/6 inhibitor.[8] Its primary application is in myelopreservation, where it is administered prior to chemotherapy.[8] By inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), Trilaciclib protects them from the cytotoxic effects of chemotherapy.[9][10] This "shielding" of HSPCs helps to reduce chemotherapy-induced myelosuppression, including neutropenia, anemia, and thrombocytopenia.[9] This proactive approach differs from traditional reactive treatments like growth factor administration.[11]
Palbociclib, Ribociclib, and Abemaciclib: These three inhibitors are orally administered and are primarily used in the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer, in combination with endocrine therapy.[12][13] Their mechanism of action is centered on inhibiting the proliferation of cancer cells by inducing a G1 cell cycle arrest.[3][5][12] While all three target CDK4/6, there are some differences in their kinase selectivity and clinical profiles. For instance, abemaciclib has a higher inhibitory activity on CDK4 than CDK6.[14]
Comparative Clinical Efficacy
The clinical development of Trilaciclib has focused on its myelopreservative effects, while the other three CDK4/6 inhibitors have been extensively studied for their anti-tumor efficacy in breast cancer.
Trilaciclib in Small Cell Lung Cancer (SCLC)
Trilaciclib is the first CDK4/6 inhibitor approved for a supportive care indication to prevent chemotherapy-induced myelosuppression.[15] In clinical trials involving patients with extensive-stage SCLC, Trilaciclib administered prior to chemotherapy has been shown to significantly reduce the duration and incidence of severe neutropenia and the need for supportive care interventions, without negatively impacting anti-tumor efficacy.[10]
| Trial | Phase | Treatment Arms | Key Myelopreservation Endpoints |
| Pooled Analysis of 3 Phase 2 Trials | II | Trilaciclib + Chemo vs. Placebo + Chemo | - Fewer patients with Grade 3/4 hematologic events (44.3% vs. 77.1%) - Fewer chemotherapy dose reductions (9.2% vs. 30.8%) |
Palbociclib, Ribociclib, and Abemaciclib in HR+/HER2- Advanced Breast Cancer
These inhibitors have demonstrated significant improvements in progression-free survival (PFS) and, in some cases, overall survival (OS) when combined with endocrine therapy in patients with HR+/HER2- advanced breast cancer.[16]
| Inhibitor | Pivotal Trial(s) | Combination Therapy | Median PFS (months) | Median OS (months) |
| Palbociclib | PALOMA-2[17] | + Letrozole | 24.8 vs. 14.5 (placebo) | Not Statistically Significant[16] |
| PALOMA-3[17] | + Fulvestrant | 9.5 vs. 4.6 (placebo) | 34.9 vs. 28.0 (placebo) | |
| Ribociclib | MONALEESA-2 | + Letrozole | 25.3 vs. 16.0 (placebo) | 63.9 vs. 51.4 (placebo) |
| MONALEESA-7 | + Endocrine Therapy | 23.8 vs. 13.0 (placebo) | Not Reached vs. 40.9 (placebo) | |
| Abemaciclib | MONARCH 3[18] | + NSAI | 28.18 vs. 14.76 (placebo) | Not Statistically Significant |
| MONARCH 2[18] | + Fulvestrant | 16.4 vs. 9.3 (placebo) | 46.7 vs. 37.3 (placebo) |
Representative Experimental Protocols
The evaluation of CDK4/6 inhibitors typically involves a series of preclinical in vitro and in vivo studies to characterize their mechanism of action and anti-tumor activity.
In Vitro Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a CDK4/6 inhibitor on cell cycle distribution.
-
Cell Culture and Treatment:
-
Seed a cancer cell line sensitive to CDK4/6 inhibition (e.g., MCF-7) in 6-well plates.
-
Allow cells to adhere for 24 hours.
-
Prepare a stock solution of the CDK4/6 inhibitor in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of the inhibitor and a vehicle control for a specified duration (e.g., 24-48 hours).[19]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells in ice-cold 70% ethanol, which is added dropwise while vortexing to prevent clumping.[19]
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature.[20]
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
-
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of a CDK4/6 inhibitor in a living organism.
-
Cell Line and Animal Model:
-
Select a suitable cancer cell line for implantation.
-
Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
-
Tumor Implantation and Growth:
-
Subcutaneously inject the cancer cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.[22]
-
-
Drug Administration:
-
Prepare the CDK4/6 inhibitor in a suitable vehicle for administration (e.g., oral gavage).
-
Administer the drug to the treatment group at a predetermined dose and schedule. The control group receives the vehicle only.[22]
-
-
Efficacy and Pharmacodynamic Evaluation:
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI).
-
Tumor tissue can be used for pharmacodynamic analysis, such as measuring the levels of phosphorylated Rb (p-Rb) and proliferation markers (e.g., Ki-67) to confirm target engagement.[22]
-
Conclusion
Trilaciclib represents a paradigm shift in the application of CDK4/6 inhibitors, moving from a primary focus on anti-tumor activity to a novel strategy of myelopreservation. While Palbociclib, Ribociclib, and Abemaciclib have revolutionized the treatment of HR+/HER2- breast cancer by targeting cancer cell proliferation, Trilaciclib's unique transient and intravenous administration allows for the protection of healthy hematopoietic cells during chemotherapy. This comparative analysis highlights the diverse therapeutic potential of targeting the CDK4/6 pathway and provides a foundational understanding for researchers and drug development professionals in this field.
References
- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. droracle.ai [droracle.ai]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 6. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 10. Myeloprotective Effects of Trilaciclib Among Patients with Small Cell Lung Cancer at Increased Risk of Chemotherapy-Induced Myelosuppression: Pooled Results from Three Phase 2, Randomized, Double-Blind, Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosela.com [cosela.com]
- 12. What is Abemaciclib used for? [synapse.patsnap.com]
- 13. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Palbociclib: Randomized Studies and Real-world Evidence as the Basis for Therapeutic Planning in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. The Evolution of Abemaciclib Clinical Trial Data for the Treatment of HR-Positive/HER2-Negative Metastatic Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 19. benchchem.com [benchchem.com]
- 20. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Mechanistic Deep Dive: A Comparative Guide to Trilaciclib and Ribociclib
In the landscape of targeted cancer therapies, cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the management of hormone receptor-positive (HR+) breast cancer. Among these, Ribociclib has established a significant clinical footprint. Concurrently, another CDK4/6 inhibitor, Trilaciclib, has been developed with a distinct, yet mechanistically related, therapeutic purpose: myelopreservation during chemotherapy. This guide provides a detailed comparison of the mechanistic differences, experimental data, and underlying signaling pathways of Trilaciclib and Ribociclib for researchers, scientists, and drug development professionals.
Core Mechanistic Distinction: Prophylactic Protection versus Therapeutic Suppression
While both Trilaciclib and Ribociclib target the same enzymatic machinery, their clinical applications are divergent due to their differing pharmacological intentions. Trilaciclib is a transiently administered inhibitor designed for myelopreservation, while Ribociclib is used for sustained anti-proliferative effects in cancer cells.
Trilaciclib: A Shield for the Marrow
Trilaciclib is a selective and reversible inhibitor of CDK4/6 administered intravenously prior to chemotherapy. Its primary role is to protect hematopoietic stem and progenitor cells (HSPCs) in the bone marrow from the cytotoxic effects of chemotherapy. By inducing a temporary G1 cell cycle arrest in HSPCs, Trilaciclib renders these rapidly dividing cells less susceptible to DNA damage from chemotherapy agents. This proactive "shielding" of the bone marrow helps to reduce the incidence and severity of chemotherapy-induced myelosuppression, including neutropenia, anemia, and thrombocytopenia.
Ribociclib: A Brake on Tumor Proliferation
Ribociclib is an orally bioavailable CDK4/6 inhibitor used in combination with endocrine therapy for the treatment of HR+, HER2-negative advanced or metastatic breast cancer. Its mechanism of action focuses on inducing cell cycle arrest in cancer cells. In HR+ breast cancer, the estrogen receptor (ER) pathway often drives the expression of Cyclin D, which in turn activates CDK4/6. Ribociclib blocks this activity, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting the progression of the cell cycle from the G1 to the S phase. This sustained inhibition of proliferation ultimately slows tumor growth.
Comparative Analysis of Preclinical and Clinical Data
The differing therapeutic goals of Trilaciclib and Ribociclib are reflected in their preclinical and clinical data.
| Parameter | Trilaciclib | Ribociclib |
| Primary Indication | Prevention of chemotherapy-induced myelosuppression in extensive-stage small cell lung cancer (ES-SCLC). | Treatment of HR+, HER2- advanced or metastatic breast cancer in combination with an aromatase inhibitor or fulvestrant. |
| Administration | Intravenous infusion within 4 hours prior to chemotherapy. | Oral, once daily for 21 consecutive days, followed by 7 days off treatment. |
| CDK4 IC50 | 1 nM | 10 nM |
| CDK6 IC50 | 4 nM | 39 nM |
| Primary Efficacy Endpoint (Clinical Trials) | Reduction in duration and incidence of severe neutropenia. | Improvement in Progression-Free Survival (PFS) and Overall Survival (OS). |
| Effect on Hematopoietic Cells | Transient G1 arrest, leading to myelopreservation and faster recovery of neutrophils, red blood cells, and platelets post-chemotherapy. | Can cause neutropenia as a side effect due to systemic exposure and inhibition of CDK6 in hematopoietic progenitors. |
| Effect on Cancer Cells | Not intended for direct anti-tumor efficacy, though some studies suggest it may enhance anti-tumor immunity. | Sustained G1 arrest, leading to inhibition of tumor cell proliferation. |
Signaling Pathway Visualization
The following diagrams illustrate the distinct applications of CDK4/6 inhibition by Trilaciclib and Ribociclib.
Key Experimental Protocols
1. Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against CDK4 and CDK6.
-
Methodology:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes are used.
-
A kinase assay buffer, ATP, and a substrate (e.g., a peptide derived from Rb protein) are prepared.
-
The test compound (Trilaciclib or Ribociclib) is serially diluted in DMSO.
-
The enzyme, substrate, and test compound are incubated in a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period at room temperature, the reaction is stopped.
-
The amount of ADP produced is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay) and a luminometer.
-
The percent inhibition for each compound concentration is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the data to a dose-response curve.
-
2. Cell Cycle Analysis via Flow Cytometry
-
Objective: To assess the effect of the compound on cell cycle distribution.
-
Methodology:
-
Target cells (e.g., cancer cell lines for Ribociclib, or hematopoietic progenitor cells for Trilaciclib) are seeded in multi-well plates.
-
Cells are treated with various concentrations of the test compound or a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).
-
Adherent cells are harvested by trypsinization, while suspension cells are collected by centrifugation.
-
Cells are washed with PBS and fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
The fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on the fluorescence intensity of the DNA dye.
-
3. In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of the compound in a living organism.
-
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., MCF-7 for breast cancer) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Randomization: Once tumors reach a specific size, mice are randomized into treatment and control groups.
-
Drug Administration: The test compound is administered to the treatment group (e.g., orally for Ribociclib) at a predetermined dose and schedule. The control group receives a vehicle.
-
Efficacy Assessment: Tumor growth inhibition is the primary endpoint. Body weight is monitored to assess toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze biomarkers of drug activity, such as levels of phosphorylated Rb.
-
Conclusion
Trilaciclib and Ribociclib, while both potent CDK4/6 inhibitors, exemplify the nuanced application of targeted therapies. Their distinct mechanistic intentions—myeloprotection for Trilaciclib and anti-tumor proliferation for Ribociclib—are supported by a wealth of preclinical and clinical data. For researchers in oncology and drug development, understanding these differences is crucial for the rational design of novel therapeutic strategies and the optimization of patient care. The experimental protocols outlined provide a foundational framework for the continued investigation of these and other cell cycle inhibitors.
In vitro potency comparison of Trilaciclib and Abemaciclib
An In Vitro Potency Comparison: Trilaciclib vs. Abemaciclib
This guide provides a detailed, objective comparison of the in vitro potency and mechanisms of action of Trilaciclib and Abemaciclib, two prominent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting supporting experimental data and methodologies.
Introduction and Mechanism of Action
Trilaciclib and Abemaciclib are small-molecule inhibitors that target CDK4 and CDK6, key regulators of the cell cycle.[1] These kinases, when complexed with cyclin D, phosphorylate the retinoblastoma tumor suppressor protein (Rb).[2] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[2][3]
By competitively inhibiting the ATP-binding domain of CDK4 and CDK6, both Trilaciclib and Abemaciclib block Rb phosphorylation, leading to a G1 cell cycle arrest and inhibition of cell proliferation.[4][5] While both drugs share this core mechanism, they have distinct clinical applications. Abemaciclib is primarily used in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[6] Trilaciclib, conversely, is the first-in-class myeloprotective agent, administered prior to chemotherapy to induce a transient G1 arrest in hematopoietic stem and progenitor cells, thereby shielding them from chemotherapy-induced damage.[7][8][9]
In Vitro Potency and Selectivity
The in vitro potency of CDK4/6 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical kinase assays and cell-based proliferation assays.
Biochemical Potency
Biochemical assays measure the direct inhibitory effect of a compound on the kinase activity of purified enzymes. Abemaciclib is noted to be more potent against CDK4 than CDK6, with a 14-fold greater selectivity for CDK4/cyclin D1 compared to CDK6/cyclin D3.[3] Trilaciclib also demonstrates high potency against both kinases.
| Compound | Target | IC50 (nM) | Ki (nM) |
| Trilaciclib | CDK4 | 1[10] | - |
| CDK6 | 4[10] | - | |
| Abemaciclib | CDK4 | 2[5] | 0.6[3] |
| CDK6 | 10[5] | 8.2[3] | |
| IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data compiled from multiple sources. |
Cell-Based Proliferation
Cell-based assays assess the effect of the inhibitors on the proliferation of cancer cell lines. Abemaciclib has been shown to have greater potency in inducing cytostasis across various breast cancer cell lines compared to other CDK4/6 inhibitors.[11][12] At higher concentrations, Abemaciclib can also induce cytotoxicity, an effect not typically observed with other inhibitors in this class, suggesting it acts on targets beyond CDK4/6.[11][13] Trilaciclib is characterized by its ability to induce a transient and reversible G1 arrest in CDK4/6-dependent cells.[10]
Kinase Selectivity Profile
A key differentiator between the two compounds is their kinase selectivity. While both are highly selective for CDK4/6, Abemaciclib has a broader profile at higher concentrations, with inhibitory activity against other kinases such as CDK2 and CDK9.[11][13][14][15] This wider activity may contribute to its efficacy as a single agent and its distinct toxicity profile, which includes a lower incidence of myelosuppression compared to other CDK4/6 inhibitors used in oncology.[6][13][16]
Experimental Protocols
Standardized protocols are crucial for the accurate in vitro comparison of kinase inhibitors. Below are representative methodologies for key experiments.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibition of CDK4/6 kinase activity. The ADP-Glo™ Kinase Assay is a common method.
-
Reagent Preparation : Prepare a serial dilution of the test inhibitor (Trilaciclib or Abemaciclib) in DMSO and then in the appropriate kinase assay buffer.
-
Enzyme Preparation : Dilute recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to a predetermined optimal concentration in kinase assay buffer.
-
Reaction Setup : In a 384-well plate, add the inhibitor dilutions. Subsequently, add the diluted enzyme complex to each well.[17]
-
Reaction Initiation : Start the kinase reaction by adding a mixture of the substrate (e.g., a synthetic Rb peptide) and ATP.[17] Incubate the plate at 30°C for a specified time, typically 60 minutes.
-
Signal Generation : Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.[17][18]
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Normalize the data with "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability / Proliferation Assay
This assay measures the effect of the inhibitors on cell proliferation. For cytostatic agents like CDK4/6 inhibitors, DNA-based assays are preferred over metabolic assays.
-
Cell Seeding : Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[19]
-
Compound Treatment : Treat the cells with a serial dilution of Trilaciclib or Abemaciclib. Include a vehicle-only (DMSO) control.
-
Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[19]
-
Viability Measurement (CyQUANT® Assay) :
-
Data Analysis : Subtract background fluorescence from a no-cell control. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression.
Important Note : Metabolic-based viability assays (e.g., MTT, CellTiter-Glo) can underestimate the anti-proliferative effect of CDK4/6 inhibitors. This is because cells arrested in G1 stop dividing but can continue to grow in size, leading to increased metabolic activity that can mask the cytostatic effect.[19][20] DNA-based assays, which directly measure cell number, provide a more accurate assessment.[19]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment : Seed cells in 6-well plates and treat them with the desired concentrations of Trilaciclib, Abemaciclib, or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting : Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining : Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition : Analyze the stained cells using a flow cytometer. The intensity of the fluorescent signal from the DNA dye is proportional to the DNA content of each cell.
-
Data Analysis : Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A G1 arrest is indicated by an increased percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases compared to the control.
References
- 1. Role of cyclin-dependent kinase 4/6 inhibitors in the current and future eras of cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Portico [access.portico.org]
- 5. scispace.com [scispace.com]
- 6. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 8. Frontiers | The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of Trilaciclib Hydrochloride with Novel Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Trilaciclib hydrochloride, a first-in-class transient CDK4/6 inhibitor, is carving a unique niche in oncology not as a direct anti-cancer agent, but as a myeloprotective and immune-enhancing therapy administered alongside chemotherapy. This guide provides a comprehensive comparison of Trilaciclib's performance in combination with various novel chemotherapy regimens, supported by experimental data from pivotal clinical trials. We delve into its dual mechanism of action, present quantitative outcomes in clearly structured tables, detail key experimental protocols for its evaluation, and visualize complex biological and experimental pathways.
Dual Mechanism of Action: Beyond Myeloprotection
Trilaciclib's primary mechanism involves the transient arrest of hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle.[1][2] By inducing this temporary pause, Trilaciclib shields these vital cells from the cytotoxic effects of chemotherapy, leading to a reduction in chemotherapy-induced myelosuppression (CIM).[1][2] However, emerging preclinical and clinical data suggest a second, synergistic effect: the enhancement of anti-tumor immunity.[1][3][4] By transiently arresting immune cells, Trilaciclib appears to promote a more robust and effective anti-tumor immune response, potentially by modulating T-cell activation and differentiation.[4][5][6]
Comparative Clinical Data
The following tables summarize the quantitative data from key clinical trials evaluating Trilaciclib in combination with different chemotherapy regimens.
Extensive-Stage Small Cell Lung Cancer (ES-SCLC)
Trilaciclib is FDA-approved to decrease the incidence of chemotherapy-induced myelosuppression in adults receiving a platinum/etoposide-containing regimen or topotecan-containing regimen for ES-SCLC.[7][8]
Table 1: Trilaciclib with Platinum/Etoposide +/- Atezolizumab in First-Line ES-SCLC
| Endpoint | Trilaciclib + Chemo +/- Atezolizumab | Placebo + Chemo +/- Atezolizumab | Trial Identifier |
| Myelosuppression | |||
| Duration of Severe Neutropenia (DSN) in Cycle 1 (days, mean) | 0[3] | 4[3] | NCT03041311 |
| Occurrence of Severe Neutropenia | 1.9%[3] | 49.1%[3] | NCT03041311 |
| Grade ≥3 Anemia | Numerically lower[9] | Higher[9] | NCT03041311 |
| Grade ≥3 Thrombocytopenia | Numerically lower[9] | Higher[9] | NCT03041311 |
| Efficacy | |||
| Median Overall Survival (OS) | Comparable to placebo[3] | Comparable to Trilaciclib arm[3] | Pooled Analysis |
| Median Progression-Free Survival (PFS) | Comparable to placebo[3] | Comparable to Trilaciclib arm[3] | Pooled Analysis |
Table 2: Trilaciclib with Topotecan in Previously Treated ES-SCLC
| Endpoint | Trilaciclib + Topotecan | Placebo + Topotecan | Trial Identifier |
| Myelosuppression | |||
| Duration of Severe Neutropenia (DSN) in Cycle 1 | Significantly reduced[10] | Higher[10] | NCT02514447 |
| Occurrence of Severe Neutropenia | Significantly reduced[10] | Higher[10] | NCT02514447 |
| Efficacy | |||
| Antitumor Efficacy | No detrimental effects observed[10] | - | NCT02514447 |
Metastatic Triple-Negative Breast Cancer (mTNBC)
The role of Trilaciclib in mTNBC has been investigated in combination with gemcitabine and carboplatin.
Table 3: Trilaciclib with Gemcitabine and Carboplatin in mTNBC
| Endpoint | Trilaciclib + Gemcitabine/Carboplatin | Placebo + Gemcitabine/Carboplatin | Trial Identifier |
| Efficacy (Phase 2) | |||
| Median Overall Survival (OS) | 20.1 months (Trilaciclib arms combined)[11] | 12.6 months[11] | NCT02978716 |
| Efficacy (Phase 3 - PRESERVE 2) | |||
| Median Overall Survival (OS) | 17.4 months[12][13] | 17.8 months[12][13] | NCT04799249 |
| Myelosuppression (Phase 3 - PRESERVE 2) | |||
| Occurrence of Severe Neutropenia | 8%[12][13] | 29%[12][13] | NCT04799249 |
Note: The Phase 3 PRESERVE 2 trial did not meet its primary endpoint of improving overall survival.[12][13]
Key Experimental Protocols
Evaluating the synergistic effects of Trilaciclib requires specific in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Cell Cycle Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)
This assay is crucial to confirm Trilaciclib's mechanism of inducing transient G1 arrest in HSPCs.
Protocol:
-
Cell Culture: Culture human or murine HSPCs (e.g., CD34+ cells) in an appropriate medium.
-
Treatment: Treat cells with Trilaciclib at various concentrations for a specified duration (e.g., 24 hours) prior to the addition of a chemotherapeutic agent. Include a vehicle control and a chemotherapy-only control.
-
Cell Fixation and Permeabilization: Harvest cells and fix with cold 70% ethanol. Permeabilize the cells to allow for DNA staining.
-
DNA Staining: Stain the cells with a fluorescent DNA intercalating dye such as Propidium Iodide (PI) or DAPI. RNase treatment is necessary if using PI to avoid staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescent signal from the DNA dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
This assay helps to determine if the observed effects are due to the intended cell cycle arrest and not due to induced cell death.
Protocol:
-
Cell Culture and Treatment: Follow the same initial steps as the cell cycle analysis protocol.
-
Staining: Resuspend treated cells in a binding buffer and stain with Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye like Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Colony-Forming Unit (CFU) Assay
This functional assay assesses the myeloprotective effect of Trilaciclib on the ability of HSPCs to proliferate and differentiate.
Protocol:
-
Cell Treatment: Treat HSPCs with Trilaciclib followed by a chemotherapeutic agent.
-
Plating: Plate the treated cells in a semi-solid methylcellulose-based medium containing a cocktail of cytokines that support the growth of various hematopoietic lineages.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Counting: Identify and count the different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) under a microscope.
-
Data Analysis: Compare the number and size of colonies in the Trilaciclib-treated group to the chemotherapy-only control group.
Signaling Pathway Visualization
Trilaciclib's mechanism of action is centered on the inhibition of the Cyclin D-CDK4/6-Rb pathway, a key regulator of the G1/S transition in the cell cycle.
Conclusion
This compound demonstrates a clear synergistic effect with certain chemotherapies, primarily through its robust myeloprotective properties. In ES-SCLC, this translates to a significant reduction in hematological toxicities, allowing for better adherence to chemotherapy schedules.[3][10] While the initial promise of an overall survival benefit in mTNBC was not confirmed in the Phase 3 PRESERVE 2 trial, the consistent myeloprotection observed across studies underscores its value in managing chemotherapy-related side effects.[12][13] The immune-modulating effects of Trilaciclib present an exciting area for future research, with the potential to further enhance the efficacy of chemo-immunotherapy combinations. The experimental protocols and pathways detailed in this guide provide a framework for researchers to further explore and validate the synergistic potential of Trilaciclib in combination with novel cancer therapies.
References
- 1. g1therapeutics.com [g1therapeutics.com]
- 2. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trilaciclib Prior to Chemotherapy in Patients with Metastatic Triple-Negative Breast Cancer: Final Efficacy and Subgroup Analysis from a Randomized Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trilaciclib Increases Pool of Memory T Cells in the Tumor [globenewswire.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Real-World Outcomes of Trilaciclib Among Patients with Extensive-Stage Small Cell Lung Cancer Receiving Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trial Results Show Trilaciclib Decreases Myelosuppression in Extensive-Stage Small Cell Lung Cancer (SCLC) Patients - Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]
- 10. Myelopreservation with Trilaciclib in Patients Receiving Topotecan for Small Cell Lung Cancer: Results from a Randomized, Double-Blind, Placebo-Controlled Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trilaciclib plus chemotherapy versus chemotherapy alone in patients with metastatic triple-negative breast cancer: a multicentre, randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. G1 Therapeutics Provides Update on Phase 3 PRESERVE 2 Trial in Patients Receiving Trilaciclib Prior to First Line Chemotherapy in Metastatic Triple Negative Breast Cancer (mTNBC) - BioSpace [biospace.com]
A Head-to-Head Preclinical Showdown: Comparing CDK4/6 Inhibitors in Cancer Research
A deep dive into the preclinical data of palbociclib, ribociclib, and abemaciclib reveals distinct biochemical profiles and cellular activities that underpin their clinical applications in oncology. This guide offers a comparative analysis of these three leading FDA-approved CDK4/6 inhibitors, presenting key experimental data, detailed methodologies, and visual summaries of their mechanism of action and experimental evaluation.
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers, particularly hormone receptor-positive (HR+) breast cancer. The development of selective CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—has revolutionized the treatment landscape for this disease. While all three drugs share the same core mechanism of action, preclinical studies have unveiled subtle but significant differences in their potency, selectivity, and off-target effects. These distinctions may influence their therapeutic efficacy and safety profiles in different clinical contexts.
Mechanism of Action: Arresting the Cell Cycle Engine
CDK4 and CDK6, in complex with cyclin D, phosphorylate the retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to transition from the G1 (growth) to the S (DNA synthesis) phase of the cell cycle. In many cancer cells, this pathway is hyperactive, leading to uncontrolled proliferation. Palbociclib, ribociclib, and abemaciclib all function by competing with ATP for the binding pocket of CDK4 and CDK6, thereby preventing Rb phosphorylation and inducing a G1 cell cycle arrest.
Quantitative Data Presentation
Biochemical Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of palbociclib, ribociclib, and abemaciclib against CDK4 and CDK6. Lower IC50 values indicate greater potency.
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK4:CDK6 Ratio | Reference(s) |
| Palbociclib | 9 - 11 | 15 | ~1:1.5 | [1][2] |
| Ribociclib | 10 | 39 | ~1:4 | [1][2][3] |
| Abemaciclib | 2 | 9.9 - 10 | ~1:5 | [1][2][3][4] |
Note: IC50 values can vary depending on the specific assay conditions and cyclin partner (e.g., Cyclin D1 vs. Cyclin D3).
Kinase Selectivity Profile
While all three inhibitors are highly selective for CDK4/6, abemaciclib exhibits a broader kinase inhibition profile at higher concentrations.
| Inhibitor | Primary Targets | Notable Off-Targets (at higher concentrations) | Reference(s) |
| Palbociclib | CDK4, CDK6 | Highly selective for CDK4/6 | [4][5] |
| Ribociclib | CDK4, CDK6 | Highly selective for CDK4/6 | [4][5] |
| Abemaciclib | CDK4, CDK6 | CDK1, CDK2, CDK9, GSK3β, PIM1 | [4][5][6] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The following table presents a summary of the in vivo efficacy of the three CDK4/6 inhibitors in various breast cancer patient-derived xenograft (PDX) models.
| Inhibitor | PDX Model | Dosing and Schedule | Efficacy Metric | Result | Reference(s) |
| Palbociclib | ER+ Breast Cancer | 100 mg/kg, 5 days/week | Tumor Growth | Intrinsic resistance observed in one model | [7] |
| Ribociclib | ER+ Breast Cancer | 75 mg/kg, daily | Change in Tumor Volume | Significant anti-tumoral effects | [7] |
| Abemaciclib | ER+ Breast Cancer | 50 mg/kg, daily | Tumor Growth | Significant inhibition | [7] |
| Abemaciclib | Palbociclib-Resistant ER+ Breast Cancer | 50 mg/kg, daily | Tumor Growth | Effective in palbociclib-resistant models | [7] |
Note: Direct head-to-head comparative studies in the same PDX models are limited, and efficacy can be highly dependent on the specific genetic background of the patient's tumor.
Experimental Protocols
Biochemical Kinase Assay
Objective: To determine the in vitro potency (IC50) of a test compound against purified CDK4/Cyclin D and CDK6/Cyclin D complexes.
Methodology:
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, retinoblastoma (Rb) protein substrate, ATP (adenosine triphosphate), and the test inhibitor.
-
Procedure: a. Serially dilute the test inhibitor in a suitable solvent (e.g., DMSO). b. In a microplate, combine the kinase, Rb substrate, and kinase assay buffer. c. Add the diluted inhibitor or vehicle control. d. Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP). e. Incubate at a controlled temperature for a defined period. f. Stop the reaction and quantify the amount of phosphorylated Rb substrate.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Trilaciclib Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Trilaciclib hydrochloride, a kinase inhibitor used in cancer treatment, are critical for ensuring laboratory safety and environmental protection. As a cytotoxic agent, this compound and all associated materials require specialized disposal procedures in accordance with local, state, and federal regulations. This guide provides detailed protocols for its proper disposal, including chemical deactivation methods and waste management workflows.
Immediate Safety and Handling Precautions
When handling this compound, it is imperative to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3] In case of accidental release, the material should be soaked up with an inert absorbent material and placed in a suitable, closed container for disposal as hazardous waste.[1]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound and materials contaminated with it is through high-temperature incineration by a licensed professional waste disposal service.[1][4]
1. Segregation and Collection:
-
All waste contaminated with this compound, including unused product, contaminated labware (e.g., vials, syringes, pipette tips), and used PPE, must be segregated from other laboratory waste streams.[5][6]
-
This cytotoxic waste should be collected in clearly labeled, leak-proof containers.[4][7] Regulations often specify color-coding for cytotoxic waste containers, commonly purple or red.[4][6][7]
2. Packaging and Labeling:
-
Contaminated sharps, such as needles and syringes, must be placed in a designated, puncture-resistant sharps container with a purple lid.[4][7]
-
All containers must be clearly labeled as "Cytotoxic Waste" and include information about the contents.[5]
3. Storage:
-
Store the sealed cytotoxic waste containers in a secure, designated area away from general lab traffic until they are collected by a licensed hazardous waste disposal company.
4. Professional Disposal:
-
Arrange for the collection and disposal of the cytotoxic waste by a certified hazardous waste management company.
-
Ensure that the disposal company provides a consignment note for the transportation and final disposal of the waste.[5][7]
Chemical Deactivation Protocol
For situations where immediate chemical deactivation is necessary before final disposal, a validated method using sodium hypochlorite has been reported.[8][9] This procedure should be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol for Deactivation of Trilaciclib:
-
Preparation of Deactivating Solution: Prepare a sodium hypochlorite solution of the required concentration as specified in the deactivation study.
-
Deactivation Procedure:
-
For Trilaciclib Active Pharmaceutical Ingredient (API), a ratio of 3 mL of sodium hypochlorite solution to 1 mg of the drug substance is used. The mixture should be allowed to react for at least 20 minutes to achieve complete deactivation.[8]
-
For Trilaciclib Injection (10 mg/mL), exposure to 95% sodium hypochlorite for 60 minutes is recommended for complete deactivation.[8]
-
-
Verification (Optional but Recommended): The effectiveness of the deactivation can be confirmed using a suitable analytical method, such as RP-HPLC, as described in the research literature.[8][9]
-
Disposal of Deactivated Solution: Even after deactivation, the resulting solution should be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines. Discharge into the sewer system is not recommended.[5]
Quantitative Data for Deactivation
| Substance | Deactivating Agent | Ratio/Concentration | Exposure Time |
| Trilaciclib API | Sodium Hypochlorite | 3 mL : 1 mg | ≥ 20 minutes |
| Trilaciclib Injection (10 mg/mL) | 95% Sodium Hypochlorite | N/A | ≥ 60 minutes |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Mechanism of Action Signaling Pathway
Trilaciclib is a transient inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). By inhibiting these kinases, it prevents the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby arresting the cell cycle in the G1 phase and preventing progression to the S phase. This mechanism is particularly relevant in hematopoietic stem and progenitor cells, protecting them from the damage of chemotherapy.
Caption: Mechanism of action of Trilaciclib as a CDK4/6 inhibitor.
References
- 1. sun-shinechem.com [sun-shinechem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 6. danielshealth.ca [danielshealth.ca]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. wjarr.com [wjarr.com]
- 9. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Trilaciclib Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent pharmaceutical compounds like Trilaciclib hydrochloride. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, laboratories can mitigate risks and build a culture of safety.
This compound is a transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used to decrease the incidence of chemotherapy-induced myelosuppression.[1][2][3] While some safety data sheets (SDS) do not classify the substance as hazardous according to the Globally Harmonized System (GHS), others indicate it may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[4][5] Given the conflicting information and its nature as a potent pharmaceutical compound, a conservative approach to handling is strongly recommended.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE based on a comprehensive review of available safety data.
| Body Part | Recommended PPE | Specifications |
| Hands | Double Gloving | Chemo-rated nitrile gloves are recommended. The outer glove should be disposed of immediately after handling the compound, and the inner glove upon leaving the work area. |
| Body | Disposable Gown | A disposable, low-permeability gown should be worn to protect against splashes and spills. |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles and a face shield should be used, especially when there is a risk of splashes or aerosol generation.[6] |
| Respiratory | NIOSH-approved Respirator | A NIOSH-approved respirator (e.g., N95) is recommended, particularly when handling the powdered form or when there is a potential for aerosolization. |
Operational Plan for Safe Handling
A systematic workflow is essential for safely managing this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Short-term storage at 0-4°C and long-term storage at -20°C is recommended.[8]
2. Preparation and Handling:
-
All handling of powdered this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[9]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
3. Administration (in a research setting):
-
If administering the compound in a research setting, follow established protocols for handling potent substances.
-
For in vivo studies, appropriate animal handling procedures and containment should be in place.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated.
-
A study has shown that a 95% sodium hypochlorite solution can effectively deactivate this compound.[3] Exposure for 60 minutes is recommended for the injection, while a 3:1 ratio (sodium hypochlorite to drug substance) for 20 minutes is effective for the API.[3]
2. Waste Disposal:
-
All waste materials, including empty vials, used PPE, and contaminated labware, should be treated as hazardous waste.[9]
-
Place all contaminated materials in a clearly labeled, sealed hazardous waste container.
-
Dispose of the hazardous waste through a licensed disposal company, adhering to all federal, state, and local regulations.[6][9]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
By implementing these comprehensive safety and handling procedures, research institutions can ensure the well-being of their personnel while advancing scientific discovery.
References
- 1. Trilaciclib Monograph for Professionals - Drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. wjarr.com [wjarr.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. targetmol.com [targetmol.com]
- 8. medkoo.com [medkoo.com]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
